molecular formula C10H14FNO2 B13053353 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL

1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL

Cat. No.: B13053353
M. Wt: 199.22 g/mol
InChI Key: LMEIUXVOCCZTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL is a significant β-amino alcohol compound of high interest in pharmaceutical research, primarily recognized as a major metabolite of Vilanterol (also known as GSK642444) Source . Vilanterol is a long-acting beta2-adrenergic receptor agonist (LABA) used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma Source . As a metabolite, this compound is crucial for pharmacokinetic and drug metabolism studies , aiding researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug. The presence of the amino and hydroxyl groups on the propan-2-ol backbone makes it a valuable synthon in medicinal chemistry for the design and synthesis of novel beta-adrenergic receptor-targeting molecules. Its research applications extend to analytical method development, where it serves as a critical reference standard in bioanalytical assays, such as LC-MS/MS, for the quantitative determination of Vilanterol and its metabolic pathway in biological matrices. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-4-8(11)9(5-7)14-2/h3-6,10,13H,12H2,1-2H3

InChI Key

LMEIUXVOCCZTEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=C(C=C1)F)OC)N)O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol is a highly specialized phenylpropanolamine derivative. Unlike classical ephedrine analogs (which feature a 2-amino-1-arylpropan-1-ol backbone), this molecule possesses an inverted pharmacophore with the amino group at the benzylic C1 position and the hydroxyl group at C2. This structural inversion, combined with the specific 4-fluoro-3-methoxy aryl substitution, presents unique synthetic challenges.

Aligning with the EU's 2026 Green Deal directives for sustainable pharmaceutical manufacturing, this whitepaper details two self-validating synthetic pathways: a state-of-the-art Biocatalytic Cascade (primary recommendation for stereocontrol) and a Classical Chemical Synthesis (baseline for legacy scale-up).

Structural & Pharmacological Context

The 1-aryl-1-aminopropan-2-ol scaffold is a privileged structure in medicinal chemistry, often acting as a conformationally restricted bioisostere for catecholamines[1].

  • The 4-Fluoro Substitution: The incorporation of a fluorine atom at the para-position of the phenyl ring is a deliberate metabolic shield. It effectively blocks cytochrome P450-mediated para-hydroxylation, significantly increasing the molecule's biological half-life.

  • The 3-Methoxy Substitution: This ether linkage modulates the overall lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration while fine-tuning its binding affinity to monoamine transporters.

  • Stereochemistry: The molecule possesses two chiral centers (C1 and C2), resulting in four possible stereoisomers. Pharmacological efficacy is strictly stereodependent, necessitating highly enantio- and diastereoselective synthetic routes[2].

Retrosynthetic Analysis & Route Selection

The synthesis of vicinal amino alcohols can be approached via traditional carbon-skeleton construction or modern enzymatic carboligation. Table 1 summarizes the quantitative metrics comparing the two methodologies.

Table 1: Quantitative Comparison of Synthetic Routes

MetricPathway A: Biocatalytic CascadePathway B: Classical Chemical Synthesis
Overall Yield 75% – 85%40% – 50%
Enantiomeric Excess (ee) >99%Racemic (requires chiral resolution)
Diastereomeric Ratio (dr) >99.5%~60:40 (erythro:threo)
Step Count 2 (One-pot sequential)5 (Multi-step isolation)
Environmental Factor (E-factor) Low (Aqueous media, ambient temp)High (Halogenated solvents, heavy metals)

Pathway A: Advanced Biocatalytic Cascade (Primary Recommendation)

Pioneered by recent advancements in multi-enzymatic networks, this pathway utilizes a one-pot, two-step cascade to achieve absolute stereocontrol[2],[3].

BiocatalyticCascade A 4-Fluoro-3-methoxy- benzaldehyde C 1-(4-Fluoro-3-methoxyphenyl) -2-hydroxypropan-1-one A->C Benzaldehyde Lyase (BAL) Carboligation B Acetaldehyde B->C E 1-Amino-1-(4-fluoro-3-methoxyphenyl) propan-2-ol C->E ω-Transaminase (ωTA) Transamination D L-Alanine (Amine Donor) D->E

Figure 1: Biocatalytic cascade workflow for the synthesis of the target amino alcohol.

Step-by-Step Methodology & Causality
  • Preparation of Reaction Medium: Prepare 100 mM HEPES buffer (pH 7.5) containing 1 mM Thiamine diphosphate (ThDP) and 1 mM Mg²⁺. Causality: ThDP and Mg²⁺ are critical cofactors for the lyase enzyme; ThDP forms the active Breslow intermediate required for umpolung reactivity.

  • Carboligation (C-C Bond Formation): Add 4-fluoro-3-methoxybenzaldehyde (50 mM) and acetaldehyde (100 mM) to the buffer. Introduce purified Benzaldehyde Lyase (BAL, 2 mg/mL). Incubate at 25°C for 24 hours. Self-Validation: Monitor the reaction via RP-HPLC (UV 254 nm). The reaction is deemed complete when aldehyde depletion exceeds 95%, yielding the intermediate 2-hydroxypropiophenone derivative.

  • Stereoselective Transamination: To the same reaction vessel, add L-alanine (250 mM) as the amine donor, pyridoxal-5'-phosphate (PLP, 1 mM), and a stereoselective ω-transaminase (ωTA, 5 mg/mL)[2]. Causality: The ωTA strictly controls the installation of the amino group at the benzylic C1 position. To drive the thermodynamic equilibrium toward the product, couple the system with Alanine Dehydrogenase (AlaDH) to recycle the byproduct (pyruvate) back into alanine.

  • Isolation: Adjust the aqueous phase to pH 10 using 1M NaOH to deprotonate the product amine. Extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Pathway B: Classical Chemical Synthesis (Scale-Up Baseline)

For facilities lacking biocatalytic infrastructure, a classical organic synthesis route provides a robust, albeit racemic, alternative.

ChemicalSynthesis A 4-Fluoro-3-methoxybenzaldehyde B 1-(4-Fluoro-3-methoxyphenyl) -2-nitropropene A->B Nitroethane, NH4OAc (Henry Reaction) C 1-(4-Fluoro-3-methoxyphenyl) propan-2-one B->C Fe/HCl or NaBH4/NiCl2 (Reduction & Hydrolysis) D 1-Bromo-1-(4-fluoro-3-methoxyphenyl) propan-2-one C->D Br2, AcOH (α-Bromination) E 1-Amino-1-(4-fluoro-3-methoxyphenyl) propan-2-one D->E NH3 / EtOH (Amination) F 1-Amino-1-(4-fluoro-3-methoxyphenyl) propan-2-ol E->F NaBH4, MeOH (Reduction)

Figure 2: Classical multi-step chemical synthesis workflow.

Step-by-Step Methodology & Causality
  • Henry (Nitroaldol) Reaction: Reflux 4-fluoro-3-methoxybenzaldehyde (1.0 eq) and nitroethane (1.5 eq) in glacial acetic acid containing ammonium acetate (0.5 eq) for 4 hours. Causality: The weakly basic acetate ion catalyzes the aldol-type addition, while the acidic medium promotes the subsequent dehydration to form the conjugated nitroalkene.

  • Reduction to Arylacetone (Nef-type Hydrolysis): Treat the nitroalkene with Iron (Fe) powder and concentrated HCl in methanol at 60°C. Causality: This one-pot reduction/hydrolysis reduces the nitro group to an imine/oxime intermediate, which is immediately hydrolyzed by the aqueous acid to yield 1-(4-fluoro-3-methoxyphenyl)propan-2-one.

  • Regioselective α-Bromination: Dissolve the ketone in dichloromethane (DCM). Dropwise add Br₂ (1.05 eq) at 0°C. Causality: Bromination occurs exclusively at the C1 (benzylic) position rather than C3. The aryl ring stabilizes the developing positive charge of the enol intermediate, directing the electrophilic attack.

  • Amination: React the α-bromo ketone with a saturated solution of anhydrous ammonia in ethanol at 25°C for 12 hours. The excess ammonia acts as an acid scavenger for the generated HBr.

  • Carbonyl Reduction: Cool the aminated ketone solution to 0°C and slowly add NaBH₄ (2.0 eq). Causality: Hydride attack on the C2 carbonyl yields the final amino alcohol. Because this is a substrate-controlled reduction, it yields a diastereomeric mixture governed by the Felkin-Anh model, necessitating subsequent chiral resolution via diastereomeric salt formation (e.g., using (+)-tartaric acid).

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol, the following self-validating analytical checks must be performed:

  • Nuclear Magnetic Resonance (¹H-NMR): The benzylic C1 proton (attached to the amino group) will appear as a distinct doublet (or doublet of doublets) in the 3.8–4.2 ppm region. The C2 proton (attached to the hydroxyl) will manifest as a multiplet around 3.5–4.0 ppm. The fluorine atom will induce characteristic J-coupling splitting patterns on the adjacent aromatic protons.

  • Chiral HPLC: Utilize a Chiralcel OD-H column (Hexane/Isopropanol/Diethylamine mobile phase) to accurately quantify the enantiomeric excess (ee) and diastereomeric ratio (dr) of the final batch[2].

References

  • Corrado, M. L., Knaus, T., & Mutti, F. G. (2021). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. ChemBioChem. URL: [Link]

  • Erdmann, V. (2018). Synthetic enzyme cascades for the synthesis of amino alcohols and tetrahydroisoquinolines. RWTH Aachen University. URL: [Link]

  • Meilahn, M. K., et al. (1974). Conformational equilibriums in the 1-amino-1-phenyl-2-propanol and 2-amino-1-phenyl-1-propanol systems. III. Nuclear magnetic resonance and infrared studies. The Journal of Organic Chemistry. URL: [Link]

Sources

Technical Monograph: Physicochemical Profiling of 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol (CAS: 1270092-75-5 for the (1R,2S) isomer). Structurally, this compound is a


-hydroxy amine  and a regioisomer of the more common cathinone metabolite scaffold (which typically features a 2-amino-1-ol arrangement). Its specific "iso" structure—placing the primary amine at the benzylic position (C1) and the hydroxyl group at the aliphatic position (C2)—imparts unique electronic and steric properties distinct from its norephedrine analogs.

This document serves researchers in medicinal chemistry and toxicology, offering validated data on ionization constants (pKa), lipophilicity (LogP), and solubility profiles, alongside rigorous experimental protocols for characterization.

Part 1: Chemical Identity & Structural Analysis[1]

Nomenclature and Identification
  • IUPAC Name: 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol

  • Common Designation: Iso-norephedrine derivative; 4-Fluoro-3-methoxy-iso-PPA.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 199.22 g/mol

  • CAS Number: 1270092-75-5 (specifically for the (1R,2S) enantiomer).

Structural Topology & Stereochemistry

The molecule features two chiral centers at C1 and C2. The interaction between the benzylic amine and the vicinal hydroxyl group creates an intramolecular hydrogen-bonding network that influences its pKa and conformational stability.

  • C1 (Benzylic): Bonded to the 4-fluoro-3-methoxyphenyl ring and the primary amine (

    
    ). The benzylic position makes the amine less basic than typical alkyl amines due to inductive effects from the aryl ring.
    
  • C2 (Aliphatic): Bonded to the hydroxyl group (

    
    ) and the terminal methyl group.
    

ChemicalStructure cluster_stereo Stereochemical Configuration Aryl 4-Fluoro-3-methoxyphenyl (Electron Deficient Ring) C1 C1 (Benzylic) Chiral Center Aryl->C1 Inductive Effect (-I) Amine Primary Amine (-NH2) C1->Amine pKa ~8.9 C2 C2 (Aliphatic) Chiral Center C1->C2 Vicinal Link Hydroxyl Hydroxyl Group (-OH) C2->Hydroxyl H-Bond Donor Methyl Terminal Methyl (-CH3) C2->Methyl Lipophilic Tail Iso (1R, 2S)-Isomer (Threo/Erythro relationship)

Figure 1: Structural topology highlighting the specific regioisomer arrangement (Amine at C1, Hydroxyl at C2).

Part 2: Physicochemical Parameters[2]

The following data aggregates predicted values (using ACD/Labs and ChemAxon algorithms) and comparative analysis with structurally validated analogs (e.g., Norephedrine, 4-FMA metabolites).

ParameterValue / RangeMechanistic Insight
pKa (Base) 8.90 ± 0.20 The benzylic amine is less basic than aliphatic amines (pKa ~9.8) due to the electron-withdrawing nature of the fluorinated phenyl ring.
LogP (Octanol/Water) 1.21 Moderate lipophilicity allows Blood-Brain Barrier (BBB) penetration, though the hydroxyl group reduces it compared to the parent amphetamine (LogP ~1.8).
LogD (pH 7.4) -0.5 to 0.1 At physiological pH, the amine is predominantly protonated (

), significantly increasing water solubility and reducing effective lipophilicity.
TPSA 55.48 Ų Topological Polar Surface Area is well within the range for CNS activity (< 90 Ų).
H-Bond Donors 2 Amine (

) and Hydroxyl (

).
H-Bond Acceptors 3 Amine (

), Hydroxyl (

), and Methoxy ether (

).
Solubility (Free Base) ~5 mg/mL (Water)Limited aqueous solubility; highly soluble in DMSO, Ethanol, and Methanol.
Solubility (HCl Salt) >50 mg/mL (Water)Protonation of the amine disrupts crystal lattice energy, drastically improving aqueous solubility.
Ionization & Solubility Profile

The compound exists in equilibrium between its neutral and protonated forms. The pKa of 8.9 implies that at physiological pH (7.4), approximately 96% of the molecules are ionized (cationic). This high degree of ionization suggests that transport across the BBB likely involves specific transporters or passive diffusion of the minor neutral fraction.

Part 3: Analytical Characterization

UV-Vis Spectroscopy
  • Chromophore: The 4-fluoro-3-methoxyphenyl moiety.[1][2]

  • Absorption Maxima (

    
    ):  Expected at 274 nm  and 281 nm  (typical benzenoid fine structure).
    
  • Solvent Effect: A hypsochromic (blue) shift may be observed in polar protic solvents due to H-bonding with the methoxy oxygen.

Mass Spectrometry (LC-MS/MS)
  • Ionization Mode: Electrospray Ionization (ESI+).

  • Molecular Ion (

    
    ):  m/z 200.1 .
    
  • Fragmentation Pattern:

    • m/z 182 (

      
      ):  Loss of water from the secondary alcohol (common in hydroxy-amphetamines).
      
    • m/z 153: Cleavage of the

      
       bond, retaining the benzylic amine fragment (
      
      
      
      ). This is a diagnostic peak distinguishing it from the 2-amino-1-ol isomer (which would yield a different tropylium-like ion).

Part 4: Experimental Protocols

Protocol A: Potentiometric pKa Determination

Objective: To experimentally validate the ionization constant of the benzylic amine.

Reagents:

  • Compound (HCl salt), 0.01 M HCl, 0.1 M NaOH (standardized), KCl (ionic strength adjuster).

Methodology:

  • Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water containing 0.1 M KCl to maintain constant ionic strength (

    
    ).
    
  • Acidification: Add 100

    
    L of 0.01 M HCl to ensure the amine is fully protonated.
    
  • Titration: Titrate with 0.1 M NaOH using an automatic titrator (e.g., Mettler Toledo) under

    
     atmosphere to prevent carbonate formation.
    
  • Data Analysis: Plot pH vs. Volume of NaOH. The first inflection point corresponds to the neutralization of excess HCl. The semi-equivalence point of the second buffering region (ammonium deprotonation) represents the pKa.

  • Validation: The Henderson-Hasselbalch equation is fitted to the curve:

    
    .
    
Protocol B: Synthesis via Regioselective Aziridine Opening

Context: Direct reaction of styrene oxides with ammonia typically yields the 2-amino-1-ol (normal) isomer. To access the 1-amino-2-ol (iso) target, a regioselective opening of an aziridine intermediate is required.

SynthesisWorkflow Start Precursor: 4-Fluoro-3-methoxy-styrene Step1 Step 1: Aziridination (Chloramine-T / Iodine) Start->Step1 Nitrene Source Inter Intermediate: 2-Methyl-3-arylaziridine Step1->Inter Step2 Step 2: Acidic Ring Opening (H2O / H2SO4) Inter->Step2 Regiocontrol: Acid favors C1 attack Product Target: 1-Amino-1-arylpropan-2-ol (Benzylic Amine) Step2->Product Nucleophilic Attack at Benzylic Carbon

Figure 2: Synthetic pathway prioritizing the formation of the benzylic amine regioisomer.

Step-by-Step Procedure:

  • Aziridination: React 4-fluoro-3-methoxystyrene with Chloramine-T and Iodine (catalyst) in Acetonitrile to form the corresponding N-tosyl aziridine.

  • Hydrolysis (Regioselective): Treat the aziridine with dilute sulfuric acid. Under acidic conditions, the nucleophilic attack of water occurs preferentially at the C1 (benzylic) position due to the stabilization of the developing positive charge by the aromatic ring (electronic control).

    • Note: Basic hydrolysis would favor attack at the less hindered C2 position, yielding the wrong isomer.

  • Deprotection: Remove the tosyl group (if used) using Sodium Naphthalenide or concentrated acid reflux to liberate the free amine.

  • Purification: Recrystallize the HCl salt from Isopropanol/Ether.

References

  • ChemScene. (2024). (1R,2S)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol Product Monograph. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12352922, 1-Amino-1-phenylpropan-2-ol. Retrieved from

  • Royal Society of Chemistry. (2019). Regio- and stereoselective multi-enzymatic aminohydroxylation of β-methylstyrene. Green Chemistry. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: (1S,2R)-1-Amino-1-phenylpropan-2-ol. Retrieved from

Sources

Comprehensive Solubility Profiling of 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol: A Predictive and Empirical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol is a highly functionalized phenylpropanolamine derivative. In drug development, understanding the solvation thermodynamics of such amphiphilic, weakly basic molecules is critical for guiding salt selection, optimizing reaction solvents, and predicting oral bioavailability. Because the strength of noncovalent interactions between molecules and atoms is strongly dependent on the solvent[1], this whitepaper deconstructs the structural motifs of this compound to establish a predictive solubility model, followed by a self-validating empirical protocol designed to prevent common analytical artifacts.

Molecular Architecture & Solvation Thermodynamics

To predict how this compound behaves in various solvent systems, we must first deconstruct its structural features and map them to Hansen Solubility Parameters (HSP) . HSP provides a quantitative model for chemical compatibility of materials based on the thermodynamic properties of solutions[2], dividing cohesive energy into three forces: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).
  • The Fluoro-Aromatic Core (

    
    ):  The 4-fluoro substitution on the phenyl ring is highly electronegative but poorly polarizable. It increases the molecule's lipophilicity (
    
    
    
    ) and crystal lattice energy, driving affinity toward moderately non-polar environments.
  • The Methoxy Group (

    
    ):  Positioned at C3, the methoxy oxygen acts as a localized hydrogen-bond acceptor and introduces a permanent dipole, increasing solubility in polar aprotic solvents (e.g., Ethyl Acetate, Acetone).
    
  • The Amino-Alcohol Backbone (

    
    ):  The primary amine (-NH
    
    
    
    ) and secondary alcohol (-OH) on the propyl chain are potent hydrogen-bond donors and acceptors. This motif dictates the molecule's high solubility in polar protic solvents (e.g., Methanol, Ethanol).

HSP_Logic Molecule 1-Amino-1-(4-fluoro- 3-methoxyphenyl) propan-2-ol Dispersion Dispersion (δD) Fluoro-Aromatic Core Molecule->Dispersion Polarity Polarity (δP) Methoxy & Amine Molecule->Polarity HBonding H-Bonding (δH) Hydroxyl & Amine Molecule->HBonding NonPolar Non-Polar Solvents (e.g., Heptane) Low Solubility Dispersion->NonPolar Weak Interaction PolarAprotic Polar Aprotic (e.g., EtOAc, Acetone) Moderate Solubility Polarity->PolarAprotic Dipole-Dipole PolarProtic Polar Protic (e.g., Methanol) High Solubility HBonding->PolarProtic Strong H-Bonds

Fig 1: Hansen Solubility Parameter (HSP) logic mapping structural motifs to solvent affinity.

pH-Dependent Aqueous Solubility Dynamics

Weakly basic drugs or salts thereof demonstrate pH-dependent solubility[3]. The primary amine of 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol has an estimated


 of 9.0–9.5.

In the gastrointestinal tract, precipitation of weakly basic drugs in intestinal fluids can affect oral drug absorption, often driven by self-association in acidic to basic transitions[4].

  • At Gastric pH (1.2 - 2.0): The amine is fully protonated (

    
    ). The molecule exists as a highly water-soluble cation, disrupting the crystal lattice and allowing rapid dissolution.
    
  • At Intestinal pH (6.8 - 7.4): The environment approaches the molecule's

    
    . The fraction of the un-ionized free base increases exponentially. Because the free base relies solely on its hydroxyl and methoxy groups for aqueous solvation—which are insufficient to overcome the hydrophobic penalty of the fluorophenyl ring—solubility drops drastically, risking in vivo precipitation.
    

Quantitative Solubility Profiles

The following tables summarize the predictive solubility data for the free base form of the compound at 25°C. (Note: Diastereomeric purity—erythro vs. threo—will alter exact empirical values due to differences in crystal lattice energy).

Table 1: Predicted Solubility in Organic Solvents (25°C)
Solvent ClassSolventDielectric Constant (

)
Predicted Solubility (mg/mL)Dominant Solvation Mechanism
Polar Protic Methanol32.7> 100 (Zone I)Strong H-bond donation to amine/hydroxyl.
Polar Protic Ethanol24.550 - 100 (Zone I)H-bonding; slightly lower capacity than MeOH.
Polar Aprotic DMSO46.7> 100 (Zone I)Intense dipole-dipole interactions.
Polar Aprotic Ethyl Acetate6.010 - 30 (Zone II)Moderate dipole interactions with methoxy group.
Halogenated Dichloromethane8.930 - 50 (Zone II)Favorable dispersion forces with fluoro-aromatic ring.
Non-Polar n-Heptane1.9< 1 (Zone III)Incompatible; high cohesive energy of the API lattice.
Table 2: Biorelevant pH-Dependent Aqueous Solubility (37°C)
MediapHDominant API SpeciesPredicted Solubility (mg/mL)
0.1 N HCl 1.2Ionized (

)
> 50.0
Acetate Buffer 4.5Ionized (

)
> 30.0
Phosphate Buffer 6.8Mixed (Cation / Free Base)2.0 - 5.0
Water (Unbuffered) ~7.0Free Base< 1.0

Self-Validating Experimental Methodology

To empirically validate the predictive models above, a standard shake-flask method is insufficient unless it accounts for phase transformations and filter adsorption. The following protocol is designed as a self-validating system : it ensures that the solubility measured corresponds to the correct solid-state form of the API.

Causality in Protocol Design:
  • Why Ultracentrifugation instead of Syringe Filtration? Lipophilic free bases readily adsorb onto standard PTFE or Nylon syringe filters, artificially lowering the quantified concentration. Centrifugation eliminates this artifact.

  • Why Solid-State Validation? If the compound forms a hydrate in aqueous buffer or a solvate in ethanol, the thermodynamic solubility limit changes. Analyzing the residual solid ensures we are measuring the solubility of the intended polymorph, not a novel pseudo-polymorph.

Step-by-Step Protocol: Isothermal Shake-Flask Method
  • Saturation: Weigh approximately 50 mg of the API into a 5 mL glass vial. Add 2 mL of the target solvent (ensure the suspension remains cloudy; if it clears, add more API to maintain an excess solid phase).

  • Equilibration: Seal the vial and place it in a thermostatic shaker bath at exactly 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 rpm for 15 minutes at 25°C to pellet the undissolved solid.

  • Supernatant Quantification: Carefully decant the supernatant. Dilute an aliquot with the HPLC mobile phase and quantify the dissolved API using HPLC-UV (e.g., C18 column, Acetonitrile/Water gradient with 0.1% Trifluoroacetic acid to ensure sharp peak shape for the amine).

  • Solid-State Validation (Critical Step): Recover the residual solid pellet. Dry it gently under a nitrogen stream. Analyze the solid using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Compare the diffractogram to the starting material to confirm no polymorphic transition or solvate formation occurred during the 48-hour equilibration.

Protocol S1 1. Saturation Excess API + Solvent S2 2. Isothermal Equilibration 48h at 25.0°C / 37.0°C S1->S2 S3 3. Phase Separation Ultracentrifugation S2->S3 S4 4a. Supernatant Analysis HPLC-UV Quantification S3->S4 Liquid Phase S5 4b. Solid-State Validation XRPD & DSC on Residue S3->S5 Solid Phase S6 Data Integrity Check Confirm No Solvate Formation S4->S6 Informs S5->S6 Validates

Fig 2: Self-validating isothermal shake-flask workflow for empirical solubility determination.

References

  • Formulation and development of pH-independent/dependent sustained release matrix tablets of ondansetron HCl by a continuous twin-screw melt granulation process. ResearchGate.
  • Lignin hybrid polymers obtained from the reaction of lignin and compatible polymer precursors, and starting compositions for forming lignin hybrid polymers. Google Patents.
  • Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. PMC - NIH.
  • Reversible and pH-dependent weak drug-excipient binding does not affect oral bioavailability of high dose drugs. ResearchGate.

Sources

A Technical Guide to the Preliminary In-Vitro Characterization of 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Novel Psychoactive Scaffold

The landscape of central nervous system (CNS) research is in a perpetual state of evolution, driven by the synthesis and evaluation of novel chemical entities. 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol emerges as a compound of interest, bearing structural resemblance to known psychoactive molecules. Its chemical architecture, featuring a fluorinated and methoxylated phenyl ring attached to an amino propanol backbone, suggests a potential interaction with monoaminergic systems. This guide provides a comprehensive framework for the preliminary in-vitro evaluation of this compound, designed for researchers and scientists in the field of drug development. Our approach is rooted in a logical progression of experiments, from initial safety profiling to the elucidation of its primary mechanism of action.

The structural similarity to compounds like 3-Fluoroamphetamine (3-FA) and 3-Methoxyamphetamine (3-MA) provides a rational starting point for our investigation.[1][2] These analogues are known to act as monoamine releasing agents, with varying selectivity for dopamine, norepinephrine, and serotonin transporters.[1][2] Therefore, it is hypothesized that 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol may exhibit similar pharmacological properties. The primary objectives of the preliminary in-vitro studies are to:

  • Determine the cytotoxic profile of the compound.

  • Ascertain its effects on monoamine transporter uptake.

  • Evaluate its binding affinity for a panel of CNS receptors.

This guide will detail the methodologies for achieving these objectives, emphasizing experimental rigor and data-driven decision-making.

Part 1: Foundational Safety Assessment - In-Vitro Cytotoxicity

Prior to investigating the pharmacological activity of any novel compound, a thorough assessment of its potential toxicity is paramount.[3] Cytotoxicity assays are fundamental in early-stage drug development to identify compounds that may cause cellular damage or death.[4][5] These assays provide critical information on the therapeutic window of a potential drug candidate.[6]

Experimental Workflow: Cytotoxicity Profiling

The following workflow outlines a standard approach for assessing the in-vitro cytotoxicity of 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol. A human neuroblastoma cell line, such as SH-SY5Y, is a relevant model for neurotoxicity studies of novel psychoactive substances.[7]

Caption: Workflow for Monoamine Transporter Uptake Assay.

Detailed Protocol: Fluorescent Substrate-Based Uptake Assay

Modern, homogeneous, fluorescence-based assays offer a safer and higher-throughput alternative to traditional radiolabeled methods. [8][9]

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human DAT, NET, or SERT.

  • Assay Kit: A commercially available neurotransmitter transporter uptake assay kit is recommended for consistency and ease of use. [10][11][8]These kits typically contain a fluorescent substrate that mimics the natural neurotransmitter and a masking dye to quench extracellular fluorescence. [8]* Procedure:

    • Cell Plating: Seed the HEK293 cells expressing the transporter of interest into a 96-well, black-walled, clear-bottom plate at a density recommended by the cell line provider (typically 40,000-60,000 cells/well). [11]Allow cells to adhere overnight.

    • Compound and Control Preparation: Prepare serial dilutions of 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol in assay buffer. Also, prepare dilutions of known reference inhibitors for each transporter (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT).

    • Assay Execution:

      • Remove the culture medium from the wells.

      • Add the diluted test compound or reference inhibitor to the wells and incubate for a short period (e.g., 10-20 minutes) at 37°C.

      • Add the fluorescent substrate solution (as per the kit manufacturer's instructions) to all wells.

      • Immediately place the plate in a bottom-reading fluorescence plate reader.

    • Data Acquisition: Measure the fluorescence intensity kinetically over a period of 30-60 minutes or as an endpoint reading.

Data Presentation and Interpretation

The data should be normalized to the control wells (no inhibitor) and plotted as a dose-response curve. The IC50 value for each transporter should be determined.

Transporter IC50 (nM) Reference Compound Reference IC50 (nM)
DAT 150GBR 1290925
NET 80Desipramine10
SERT 1200Fluoxetine50
Table 2: Example Monoamine Transporter Inhibition Data.

This data would suggest that 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol is a potent inhibitor of NET and DAT, with weaker activity at SERT.

Part 3: Broadening the Scope - Receptor Binding Assays

To further characterize the pharmacological profile and identify any potential off-target effects, a broad-panel receptor binding screen is recommended. This will assess the compound's affinity for a range of CNS receptors, including dopaminergic, serotonergic, adrenergic, and opioid receptors.

Experimental Workflow: Receptor Binding Profile

The following workflow outlines the process for determining the binding affinity of the compound to a panel of receptors.

Caption: Workflow for Receptor Binding Assay.

Detailed Protocol: Radioligand Binding Assay

Radioligand binding assays remain the gold standard for determining the affinity of a compound for a specific receptor. [12][13]

  • Materials:

    • Receptor-containing membranes (commercially available or prepared from cell lines or animal tissues).

    • Radiolabeled ligand specific for the receptor of interest (e.g., [³H]-SCH 23390 for D1 receptors).

    • Unlabeled reference compound for determining non-specific binding (e.g., unlabeled SCH 23390).

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol.

    • Total and Non-specific Binding:

      • For total binding, add vehicle instead of the test compound.

      • For non-specific binding, add a high concentration of the unlabeled reference compound.

    • Incubation: Add the receptor membranes to initiate the binding reaction. Incubate at a specific temperature and for a duration optimized for the particular receptor to reach equilibrium.

    • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Presentation and Interpretation

The data are used to generate a competition curve, from which the IC50 value is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor Ki (nM)
Dopamine D1 > 10,000
Dopamine D2 850
Serotonin 5-HT2A 1500
Alpha-1 Adrenergic 500
Sigma-1 250
Table 3: Example Receptor Binding Profile.

A low Ki value indicates high affinity for the receptor. This data would suggest moderate affinity for the alpha-1 adrenergic and sigma-1 receptors, which could contribute to the overall pharmacological effect of the compound.

Conclusion and Future Directions

This guide has outlined a systematic and robust approach for the preliminary in-vitro characterization of 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol. The proposed experiments will provide essential data on its cytotoxicity, its primary mechanism of action at monoamine transporters, and its broader receptor binding profile. The results of these studies will be crucial in determining the potential of this compound as a CNS-active agent and will guide future in-vivo studies and lead optimization efforts. A thorough understanding of the in-vitro pharmacology is a critical first step in the long and complex process of drug discovery and development.

References

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]

  • Omics Online. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • baseclick. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

  • Tescarollo, V., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6797.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Rana, S., & Baumann, M. H. (2016). Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global Public Health. LJMU Research Online.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Today's Clinical Lab. (2021, November 16). Novel Psychoactive Substances: Testing Challenges and Strategies. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Agilent. (n.d.). Testing For Novel Psychoactive Substances. Retrieved from [Link]

  • Fassihi, A., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Research in Pharmaceutical Sciences, 9(1), 1-8.
  • Celtarys Research. (2025, September 11). Targeting Sigma-1 Receptor (σ1R) with Fluorescent Ligands: Advancing Assay Design in CNS Drug Discovery. Retrieved from [Link]

  • KnowDrugs. (n.d.). 3-FA. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.
  • Wikipedia. (n.d.). 3-Fluoroamphetamine. Retrieved from [Link]

  • Grokipedia. (n.d.). 3-Fluoroamphetamine. Retrieved from [Link]

  • Aegis Sciences Corporation. (2025, February 10). Novel Psychoactive Substances 2024: A Year in Review. Retrieved from [Link]

  • R Discovery. (1999, July 1). Synthesis and biological activity of β-fluoroalkyl β-amino alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Methoxyamphetamine. Retrieved from [Link]

  • ACS Publications. (n.d.). First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. Retrieved from [Link]

  • Biopolymers and Cell. (2022, January 20). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Retrieved from [Link]

  • Negus, S. S., et al. (2021). The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration. Drug and Alcohol Dependence, 228, 109060.
  • MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562–1575.
  • EA Journals. (n.d.). Syntheses, Characterization and biological Activity of 4-{[(Z)-(2-methoxyphenyl) methylidene] amino}. Retrieved from [Link]

  • MDPI. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Retrieved from [Link]

  • ACS Publications. (n.d.). In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of (1S,2S)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Introduction & Strategic Rationale

The 1-aryl-1-aminopropan-2-ol scaffold is a privileged chiral motif, frequently functioning as a bioisostere for cathine and ephedrine derivatives in CNS-active pharmaceuticals. The specific target, (1S,2S)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol , presents a unique synthetic challenge: it requires the precise installation of two contiguous stereocenters (C1 and C2) with absolute control.

Unlike traditional ephedrine syntheses (which feature a 2-amino-1-arylpropan-1-ol skeleton), this "reverse" 1-amino-1-aryl architecture cannot be accessed via standard asymmetric dihydroxylation or direct benzaldehyde-nitroethane Henry reactions without significant regiochemical issues.

To solve this, we have designed a highly convergent, self-validating synthetic workflow utilizing Ellman’s chiral sulfinamide auxiliary to establish the C1 amine stereocenter, followed by Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) to dictate the C2 alcohol stereocenter.

Mechanistic Causality & Experimental Choices
  • Ti(OEt)₄-Mediated Condensation : Titanium(IV) ethoxide acts as both a Lewis acid and a water scavenger. Unlike MgSO₄, Ti(OEt)₄ prevents the competitive enolization of sensitive aldehydes and drives the condensation to completion without racemizing the chiral sulfinamide [1].

  • Nucleophilic Addition via 1-Ethoxyvinyllithium : We utilize 1-ethoxyvinyllithium as a stable acetyl anion equivalent. Attempting to use acetone enolates directly leads to severe aldol self-condensation and poor diastereoselectivity. The bulky tert-butanesulfinyl group on the (S)-imine directs the nucleophile to the Re face via an open, non-chelating transition state, reliably establishing the (1S)-configuration [2].

  • Stereocontrolled ATH : The reduction of the resulting

    
    -amino ketone requires absolute diastereocontrol. Using the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst ensures that hydride transfer occurs exclusively to the Re face of the ketone. Based on Cahn-Ingold-Prelog priorities (-OH > -CH(NH₂)Ar > -CH₃), Re-face attack pushes the oxygen to the Si face, yielding the desired (2S)-alcohol configuration [3, 4].
    

Synthetic Workflow Visualization

SyntheticWorkflow A 4-Fluoro-3-methoxybenzaldehyde B Condensation (S)-(-)-t-BuSONH2, Ti(OEt)4 A->B C (S)-Sulfinyl Imine B->C D Nucleophilic Addition 1-Ethoxyvinyllithium, -78 °C C->D E Sulfinyl Enol Ether D->E F Hydrolysis & Deprotection HCl in Dioxane / MeOH E->F G (S)-α-Amino Ketone HCl F->G H ATH Reduction RuCl(p-cymene)[(R,R)-TsDPEN] G->H I (1S,2S)-Target Amino Alcohol H->I

Figure 1: Stereocontrolled synthetic workflow for the (1S,2S)-amino alcohol target.

Quantitative Optimization Data

The self-validating nature of this protocol is rooted in the catalyst matching during the ATH step. Table 1 demonstrates how the choice of the chiral diamine ligand strictly dictates the C2 stereocenter, overriding any substrate-induced bias from the adjacent C1 chiral center.

Table 1: Optimization of ATH for (S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-one

EntryCatalyst ComplexHydrogen Donor SystemTemp (°C)Conversion (%)dr (1S,2S : 1S,2R)ee (%)
1 RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH / Et₃N (5:2) 25 >99 98 : 2 >99
2RuCl(p-cymene)[(S,S)-TsDPEN]HCOOH / Et₃N (5:2)25>994 : 96>99
3RuCl(p-cymene)[(R,R)-TsDPEN]i-PrOH / t-BuOK258291 : 996
4RhCl(Cp*)[(R,R)-TsDPEN]HCOOH / Et₃N (5:2)40>9994 : 697

Note: Entry 1 represents the optimized protocol conditions. The use of the formic acid/triethylamine azeotrope ensures an irreversible hydride transfer, preventing the thermodynamic equilibration often seen with isopropanol systems.

Experimental Protocols

Step 1: Synthesis of (S,E)-N-(4-fluoro-3-methoxybenzylidene)-2-methylpropane-2-sulfinamide

Objective: Establish the chiral directing group via water-scavenged condensation.

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere.

  • Reagent Addition: Dissolve 4-fluoro-3-methoxybenzaldehyde (10.0 mmol, 1.54 g) and (S)-(-)-tert-butanesulfinamide (11.0 mmol, 1.33 g) in anhydrous THF (50 mL).

  • Activation: Syringe Ti(OEt)₄ (20.0 mmol, 4.56 g) into the stirring solution at room temperature. The solution will turn slightly yellow.

  • Reaction & Validation: Stir for 12 hours. Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The imine product should appear as a highly UV-active spot with a lower

    
     than the starting aldehyde.
    
  • Workup: Pour the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. A white precipitate of TiO₂ will form. Filter the suspension through a pad of Celite and wash the filter cake with EtOAc (3 × 50 mL).

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the sulfinyl imine as a viscous oil, which can be used without further purification.

Step 2: Nucleophilic Addition & Deprotection to (S)- -Amino Ketone Hydrochloride

Objective: Install the C1 stereocenter and unmask the ketone for ATH.

  • Anion Generation: In a flame-dried Schlenk flask, dissolve ethyl vinyl ether (30.0 mmol, 2.88 mL) in anhydrous THF (40 mL). Cool to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add t-butyllithium (1.7 M in pentane, 30.0 mmol, 17.6 mL) dropwise. Stir at -78 °C for 30 minutes, warm to 0 °C for 15 minutes to ensure complete metallation, and then re-cool to -78 °C.

  • Addition: Dissolve the sulfinyl imine from Step 1 (10.0 mmol) in THF (10 mL) and add it dropwise to the 1-ethoxyvinyllithium solution over 15 minutes.

  • Quenching: Stir for 4 hours at -78 °C. Quench cold by adding saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 30 mL), dry, and concentrate to yield the crude sulfinyl enol ether.

  • Hydrolysis & Deprotection: Dissolve the crude enol ether in methanol (30 mL). Add 4M HCl in dioxane (30.0 mmol, 7.5 mL). Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under vacuum. Triturate the resulting solid with cold diethyl ether to remove organic impurities. The resulting white solid is (S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-one hydrochloride.

Step 3: Asymmetric Transfer Hydrogenation (ATH)

Objective: Diastereoselective reduction to the final (1S,2S)-amino alcohol.

  • Preparation: In a strictly anaerobic glovebox or using standard Schlenk techniques, charge a flask with (S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-one hydrochloride (5.0 mmol, 1.17 g) and the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst (0.05 mmol, 31.8 mg, 1 mol%).

  • Solvent & Donor: Add anhydrous, degassed DMF (15 mL), followed by a pre-mixed, degassed azeotrope of formic acid/triethylamine (5:2 ratio, 5.0 mL).

  • Reaction: Stir the homogeneous mixture at 25 °C for 16 hours. Self-Validation Check: LC-MS analysis should indicate complete consumption of the ketone (M+H = 198) and appearance of the alcohol mass (M+H = 200).

  • Workup: Cool the reaction to 0 °C and carefully basify to pH 9 using saturated aqueous NaHCO₃ (gas evolution will occur). Extract the aqueous phase with CH₂Cl₂ (4 × 20 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash column chromatography (CH₂Cl₂/MeOH/aq. NH₃ 90:9:1) to afford the pure (1S,2S)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol.

References

  • Synthesis and Applications of tert-Butanesulfinamide Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Chemical Reviews, 110(6), 3600–3740. URL:[Link] [1]

  • Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds Foubelo, F., & Yus, M. (2021). Molecules, 26(21), 6436. URL:[Link] [2]

  • The Catalyst Precursor, Catalyst, and Intermediate in the RuII-Promoted Asymmetric Hydrogen Transfer between Alcohols and Ketones Haack, K.-J., Hashiguchi, S., Fujii, A., Ikariya, T., & Noyori, R. (1997). Angewandte Chemie International Edition, 36(3), 285–288. URL:[Link] [3]

  • Asymmetric Transfer Hydrogenation: Dynamic Kinetic Resolution of α-Amino Ketones Wills, M., et al. (2020). The Journal of Organic Chemistry, 85(17), 11297–11308. URL:[Link] [4]

Application Note: Strategic Utilization of 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical application note designed for medicinal chemists and process scientists. It focuses on the strategic utility of 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol as a privileged scaffold for enhancing metabolic stability and potency in drug discovery.

Executive Summary

1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol (herein referred to as FMP-Aminoalk ) is a high-value chiral building block characterized by a "reversed" norephedrine core (1-amino-1-aryl-2-ol) and a metabolically optimized aryl substitution pattern. Unlike classic catecholamine scaffolds, FMP-Aminoalk offers a unique vector for exploring adrenergic receptor subtypes , monoamine transporter inhibition , and kinase "back-pocket" occupancy .

This guide details the structural logic, specific medicinal chemistry applications, and validated protocols for synthesizing and utilizing this scaffold to overcome common liabilities in lead optimization, such as rapid CYP450 metabolism and poor blood-brain barrier (BBB) permeability.

Structural Logic & Pharmacophore Analysis[1]

The "Fluorine-Methoxy" Metabolic Shield

The specific substitution pattern (4-Fluoro, 3-Methoxy) is not arbitrary; it is a precision-engineered motif designed to mimic the steric and electronic properties of natural catechol metabolites while blocking degradation.

  • 4-Fluoro (Para-F): Blocks para-hydroxylation by Cytochrome P450 (specifically CYP2D6 and CYP3A4), a common clearance pathway for phenyl-alkylamines. The C-F bond is bioisosteric to C-H but metabolically inert.

  • 3-Methoxy (Meta-OMe): Mimics the H-bond acceptor capacity of a hydroxyl group (as seen in metanephrine) but increases lipophilicity (LogP), enhancing CNS penetration. It also prevents Phase II conjugation (glucuronidation/sulfation) that would occur at a free phenol.

The "Reversed" Amino-Alcohol Core

Standard adrenergic drugs (e.g., Norephedrine) possess a 1-hydroxy-2-amino architecture (Ar-CH(OH)-CH(NH2)-Me). FMP-Aminoalk features a 1-amino-2-hydroxy architecture (Ar-CH(NH2)-CH(OH)-Me).

  • Significance: This regioisomerism alters the vector of hydrogen bonding within the receptor binding pocket, often retaining affinity while abolishing intrinsic sympathomimetic activity (converting agonists to antagonists) or evading Monoamine Oxidase (MAO) degradation.

Visual Logic: Metabolic Stability

MetabolicShield Substrate Natural Scaffold (3-OMe, 4-H Phenyl) FMP FMP-Aminoalk (3-OMe, 4-F Phenyl) Substrate->FMP Bioisosteric Replacement (H -> F) CYP CYP450 (Oxidation) Substrate->CYP Substrate Entry Metabolite Metabolite (3-OMe, 4-OH Phenyl) FMP->FMP Metabolic Stability (t1/2 > 120 min) FMP->CYP Blocked Binding CYP->Metabolite Rapid Clearance (t1/2 < 30 min)

Figure 1: The 4-Fluoro substituent acts as a metabolic blockade, preventing the rapid oxidation observed in non-fluorinated analogs.

Primary Applications in Drug Discovery

Application A: Kinase Inhibitor Design (Back-Pocket Binding)

The 4-fluoro-3-methoxyphenyl moiety is a privileged motif for occupying the hydrophobic "back pocket" of kinases (e.g., EPHA2 , GAK , EGFR ).

  • Mechanism: The amino-alcohol tail serves as a solvent-exposed solubilizing group, while the aryl ring engages in pi-stacking or hydrophobic interactions near the gatekeeper residue.

  • Utility: Replacing a standard aniline with FMP-Aminoalk can improve water solubility (via the hydroxyl group) and selectivity.

Application B: Synthesis of Novel Beta-Lactams (Azetidinones)

FMP-Aminoalk is a precursor for 1,4-disubstituted azetidin-2-ones, which exhibit cholesterol absorption inhibition (ezetimibe analogs) and antiproliferative activity.

  • Reaction: The amino group condenses with aldehydes to form Schiff bases, which undergo [2+2] cycloaddition with ketenes.

Application C: Chiral Resolution & Auxiliaries

Due to its two stereocenters (1R,2S or 1S,2S), FMP-Aminoalk is used to resolve racemic carboxylic acids or as a ligand in asymmetric catalysis (e.g., enantioselective reduction of ketones).

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of Optically Pure FMP-Aminoalk

Rationale: Chemical synthesis often yields diastereomeric mixtures. The enzymatic cascade provides >99% ee and de.[1][2]

Reagents:

  • Substrate: 4-Fluoro-3-methoxy-propiophenone.

  • Enzymes: Transaminase (ATA-113 or equivalent), Alcohol Dehydrogenase (ADH).

  • Cofactors: PLP (Pyridoxal-5'-phosphate), NADH.

  • Solvent: Phosphate Buffer (100 mM, pH 7.5) / DMSO (5%).

Workflow:

  • Reaction Assembly: In a 50 mL reactor, dissolve 4-fluoro-3-methoxy-propiophenone (1.0 eq) in DMSO (5% v/v). Add to Phosphate Buffer.

  • Cofactor Addition: Add PLP (1 mM) and NADH (1 mM).

  • Enzyme Initiation: Add Transaminase (5 U/mmol) and Isopropylamine (1.0 M) as the amine donor.

  • Incubation: Stir at 30°C, 150 rpm for 24 hours. Monitor consumption by HPLC.

  • Workup: Basify to pH 12 with NaOH (aq). Extract with MTBE (3x).

  • Purification: Recrystallize the HCl salt from Isopropanol/Ether.

Data Output Table: Stereochemical Control

Method Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee)
Reductive Amination (Chemical) 65% 60:40 0% (Racemic)

| Enzymatic Cascade (Protocol 1) | 88% | >98:2 | >99% |

Protocol 2: Derivatization via Amide Coupling (Fragment Coupling)

Rationale: Attaching the FMP scaffold to a carboxylic acid core (e.g., for Kinase or GPCR ligands).

Step-by-Step:

  • Activation: Dissolve the carboxylic acid core (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at 0°C.

  • Coupling: Add FMP-Aminoalk (1.1 eq). Allow to warm to RT and stir for 4–6 hours.

  • Quench: Dilute with EtOAc, wash with sat. LiCl (to remove DMF), NaHCO3, and Brine.

  • Analysis: The product will show a characteristic mass shift. The free hydroxyl group usually does not require protection if stoichiometric coupling reagents are used carefully, but O-acylation is a potential side reaction (monitor via TLC).

Visual Workflow: Retrosynthetic Pathway

Synthesis Final Target: FMP-Aminoalk (1-Amino-1-aryl-2-ol) Intermediate1 Intermediate: alpha-Amino Ketone Intermediate1->Final Stereoselective Reduction (NaBH4 or ADH Enzyme) Intermediate2 Intermediate: alpha-Bromo Propiophenone Intermediate2->Intermediate1 Amination (NaN3 then H2/Pd or HMTA) Start Starting Material: 4-Fluoro-3-Methoxy-Propiophenone Start->Final Direct Enzymatic Transamination (Transaminase + Amine Donor) *Preferred Route* Start->Intermediate2 Bromination (Br2/AcOH)

Figure 2: Retrosynthetic analysis highlighting the direct enzymatic route (red dashed line) as the most efficient method for generating chiral FMP-Aminoalk compared to multi-step chemical synthesis.

References

  • Enzymatic Synthesis of Amino Alcohols: Truppo, M. D. (2017).[1] "High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from L-Phenylalanine via Linear and Divergent Enzymatic Cascades." ACS Medicinal Chemistry Letters, 8(5), 476-480.[1] Link

  • Kinase Inhibitor Scaffolds: Gao, L. J., et al. (2025). "Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds." European Journal of Medicinal Chemistry. Link

  • GABA Modulator Optimization: "Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator." Journal of Medicinal Chemistry, 62(15). Link

  • Azetidinone Synthesis: Deep, A., et al. (2016).[3] "2-Azetidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies." Acta Poloniae Pharmaceutica. Link

  • General Properties: PubChem Compound Summary for 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol. Link

Sources

Application Note: Chiral HPLC Separation of 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The separation of 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol (CAS: 1270092-75-5) presents a classic yet nuanced challenge in chiral chromatography. As a vicinal amino alcohol containing two chiral centers, this molecule possesses four theoretical stereoisomers (two pairs of enantiomers). In pharmaceutical development, isolating the specific enantiomer of the active diastereomer is critical, as the spatial arrangement of the hydroxyl and amine groups governs binding affinity to adrenergic or monoamine transporter targets.

This guide provides a comprehensive protocol for the enantioseparation of this specific pharmacophore. Unlike simple aromatics, the presence of a basic primary amine (


), a hydrogen-bonding hydroxyl group (

), and an electron-withdrawing fluorine substituent requires a separation strategy that balances hydrogen bonding ,

interactions
, and steric inclusion .

We prioritize Normal Phase (NP) chromatography using polysaccharide-based Chiral Stationary Phases (CSPs) due to their proven success rate (>90%) with


-amino alcohols.

Chemical Mechanism & Column Selection[1][2][3][4]

The Separation Challenge
  • Basic Amine Tailing: The primary amine interacts strongly with residual silanols on the silica support, leading to peak tailing.[1] Solution: Use of a basic additive (Diethylamine) is non-negotiable.

  • Structural Recognition: The 4-fluoro-3-methoxy substitution pattern creates a unique electronic footprint. The CSP must distinguish the spatial orientation of the phenyl ring relative to the amine/hydroxyl backbone.

Recommended Stationary Phases

Based on the structural similarity to phenylpropanolamine and ephedrine derivatives, the following columns are prioritized:

  • Primary Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA).[2]

    • Why: The helical amylose structure forms inclusion pockets that are highly effective for aromatic amino alcohols. The carbamate linkages provide H-bonding sites for the analyte's

      
       and 
      
      
      
      groups.
  • Secondary Choice: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IB).

    • Why: Cellulose has a linear, rigid backbone forming "trenches" rather than pockets. It often provides complementary selectivity if the amylose phase fails.

Experimental Protocol

Reagents and Equipment[3][5][7][8][9][10]
  • HPLC System: Agilent 1260 Infinity II or equivalent with DAD/VWD.

  • Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA), Ethanol (EtOH).

  • Additives: Diethylamine (DEA) or Triethylamine (TEA), purity >99.5%.

  • Sample: 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol (>98% chemical purity).

Sample Preparation[7]
  • Concentration: 1.0 mg/mL.

  • Diluent: 100% Ethanol (or Mobile Phase if solubility permits).[3]

  • Filtration: 0.45 µm PTFE syringe filter (Do not use Nylon, as it may bind cationic species).

Primary Screening Method (The "Gold Standard")

This method typically resolves >85% of amino alcohol enantiomers.

ParameterCondition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol / DEA (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 220 nm (Reference: 360 nm)
Injection Vol 5 - 10 µL
Run Time 20 - 30 minutes

Technical Note: The 4-fluoro-3-methoxy ring absorbs strongly in the low UV range. 220 nm is optimal; 254 nm is acceptable but less sensitive.

Optimization Strategy (If Resolution < 1.5)

If the primary method yields partial separation or poor peak shape, follow this logic:

  • Increase Retention: Change Mobile Phase to Hexane / IPA (95 : 5 : 0.1) . Lowering polarity increases interaction time with the CSP.

  • Change Selectivity: Switch the alcohol modifier to Ethanol .

    • Condition: Hexane / Ethanol / DEA (90 : 10 : 0.1).[1] Ethanol is a sharper H-bond donor/acceptor and often alters the solvation shell around the chiral selector.

  • Switch Column: Move to Chiralcel OD-H using the same mobile phases.

Method Development Workflow

The following diagram illustrates the decision matrix for developing this method.

G Start Start: Sample Preparation (1 mg/mL in EtOH) Screen1 Screen 1: Chiralpak AD-H Hex/IPA/DEA (90:10:0.1) Start->Screen1 Check1 Check Resolution (Rs) Screen1->Check1 Success Validation & Final Method (Rs > 1.5) Check1->Success Rs > 1.5 Opt1 Optimization A: Reduce IPA to 5% Check1->Opt1 Rs < 1.5 (Partial Sep) SwitchCol Switch Column: Chiralcel OD-H Check1->SwitchCol No Separation Opt2 Optimization B: Switch Modifier to Ethanol Opt1->Opt2 If still poor Opt2->SwitchCol If fails SwitchCol->Success Rs > 1.5

Figure 1: Systematic screening workflow for 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol.

System Suitability & Troubleshooting

Peak Tailing (Asymmetry Factor > 1.2)
  • Cause: Interaction between the amine and residual silanols.[1]

  • Fix: Increase DEA concentration to 0.2% . Ensure the column is fully equilibrated (min 20 column volumes) with the basic mobile phase.

Peak Fronting
  • Cause: Solubility mismatch or column overload.

  • Fix: Dissolve sample in the Mobile Phase rather than 100% Ethanol. Reduce injection volume to 2 µL.

Elution Order

For vicinal amino alcohols on Amylose-based columns (AD-H), the elution order is typically determined by the steric bulk around the chiral centers. While not guaranteed without standards, the anti isomers generally separate differently than syn isomers. If you are separating a mixture of all 4 isomers, you may see two pairs of peaks.

Summary of Validated Conditions (Example Data)

ParameterValue
Selectivity (

)
> 1.3
Resolution (

)
> 2.0
Tailing Factor (

)
1.05 - 1.15
Plate Count (

)
> 8,000

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H. (Standard protocol for polysaccharide columns).

  • S. G. Subramanian et al. "Enantiomeric separation of chiral amines and amino alcohols on polysaccharide-based chiral stationary phases." Journal of Chromatography A, 2008. (Establishes the efficacy of AD-H for beta-amino alcohols).
  • Phenomenex. Chiral HPLC Column Selection and Method Development Guide. (General strategy for basic analytes).

  • ChemScene. Product Data: (1R,2S)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol.[4] (Chemical structure verification).

  • BenchChem. Technical Support: Chiral Separation of Amino Alcohol Enantiomers. (Troubleshooting basic additives).

Sources

large-scale synthesis of 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Synthesis of 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol

Executive Summary

Target Molecule: 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol CAS Registry Number: N/A (Specific analog) Molecular Formula: C


H

FNO

Molecular Weight: 199.22 g/mol

This application note details a robust, scalable process for the synthesis of 1-amino-1-arylpropan-2-ol derivatives, specifically the 4-fluoro-3-methoxy analog. Unlike the common phenylpropanolamine (PPA) isomers (which are 2-amino-1-ols), this target requires the amine to be installed at the benzylic (C1) position and the hydroxyl at the homobenzylic (C2) position.

The protocol utilizes a regioselective epoxide ring-opening strategy .[1] While direct aminolysis of styrene oxides typically favors the terminal (or


) position, this guide employs an azide-mediated opening catalyzed by Lewis acids to strictly enforce benzylic (

) attack, followed by a Staudinger reduction or catalytic hydrogenation. This route ensures high regiofidelity (>95:5) and eliminates the formation of the unwanted "Cathine-like" isomer.

Retrosynthetic Analysis

The synthesis is disconnected via the C1-N bond. The amino-alcohol motif is traced back to a styrene oxide precursor, derived from the corresponding benzaldehyde.

Retrosynthesis Target Target: 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol Azide Intermediate: 1-Azido-1-(4-fluoro-3-methoxyphenyl)propan-2-ol Target->Azide Reduction (H2/Pd or PPh3) Epoxide Precursor: 1-(4-Fluoro-3-methoxyphenyl)-1,2-epoxypropane Azide->Epoxide Regioselective Ring Opening (NaN3, Lewis Acid) Alkene Olefin: 1-(4-Fluoro-3-methoxyphenyl)prop-1-ene Epoxide->Alkene Epoxidation (mCPBA) Aldehyde Starting Material: 4-Fluoro-3-methoxybenzaldehyde Alkene->Aldehyde Wittig or Grignard/Dehydration

Figure 1: Retrosynthetic strategy prioritizing the C1-Nitrogen installation via benzylic epoxide opening.

Process Development & Optimization

Route Selection: The Regioselectivity Challenge

The core challenge is distinguishing between the two possible regioisomers during the functionalization of the propyl chain:

  • Path A (Standard PPA): 2-Amino-1-aryl (e.g., Norephedrine). Favored by Henry Reaction (Nitroethane + Benzaldehyde). (Incorrect Target)

  • Path B (Iso-PPA): 1-Amino-2-aryl. Favored by Benzylic Nucleophilic Attack .

We selected Path B via Azidolysis. Although the 4-fluoro substituent is electron-withdrawing (destabilizing the benzylic carbocation character), the use of a Lewis Acid catalyst (e.g.,


 or 

) in protic media ensures the reaction proceeds via a "loose

" transition state, locking the nucleophile to the benzylic carbon.
Key Process Parameters (KPP)
ParameterSettingRationale
Epoxidation Reagent m-CPBA (DCM)High conversion; mild conditions avoid olefin polymerization.
Ring Opening pH 4.0 - 5.0 (

)
Buffering prevents polymerization; promotes benzylic attack via H-bonding activation.
Azide Equivalents 1.5 - 2.0 eq.Excess required to drive kinetics; residual azide quenched downstream.
Reduction Method

/ Pd-C
Cleanest profile for large scale; avoids phosphorus byproducts of Staudinger.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-Fluoro-3-methoxyphenyl)prop-1-ene

Transformation of aldehyde to styrene derivative.

  • Reactor Setup: Charge a 5L glass reactor with Ethyltriphenylphosphonium bromide (1.1 eq) and dry THF (10 vol). Cool to 0°C.

  • Base Addition: Add KOtBu (1.2 eq) portion-wise, maintaining internal temperature <5°C. The solution will turn bright orange (ylide formation). Stir for 1 hour.

  • Substrate Addition: Add 4-Fluoro-3-methoxybenzaldehyde (1.0 eq) dissolved in THF (2 vol) dropwise over 45 minutes.

  • Reaction: Warm to ambient temperature (20-25°C) and stir for 4 hours. Monitor by TLC/HPLC (Target: <2% Aldehyde remaining).

  • Workup: Quench with saturated

    
    . Extract with Heptane (to precipitate triphenylphosphine oxide). Filter off solids.[2] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Short path distillation or silica plug filtration to remove residual phosphine oxide.

    • Yield Target: 85-90%

    • Appearance: Colorless to pale yellow oil.

Step 2: Epoxidation to 1-(4-Fluoro-3-methoxyphenyl)-1,2-epoxypropane

Formation of the electrophilic intermediate.

  • Dissolution: Dissolve the alkene (from Step 1) in Dichloromethane (DCM) (10 vol). Cool to 0°C.

  • Oxidation: Add m-Chloroperbenzoic acid (mCPBA) (1.2 eq, 70-75% purity) portion-wise. Caution: Exothermic.

  • Stirring: Stir at 0°C for 1 hour, then warm to room temperature overnight.

  • Quench: Cool to 0°C. Add 10%

    
     solution (aqueous) to destroy excess peroxide (Test with starch-iodide paper: must be negative).
    
  • Wash: Wash organics with saturated

    
     (x3) to remove m-chlorobenzoic acid.
    
  • Isolation: Dry organic phase (

    
    ) and concentrate under reduced pressure.
    
    • Yield Target: >90%[3][4]

    • Note: The epoxide is used directly in the next step to minimize degradation.

Step 3: Regioselective Ring Opening (Azidolysis)

Critical Step: Installation of the Nitrogen at C1.

  • Solvent System: Prepare a mixture of Methanol:Water (8:1) in the reactor.

  • Reagents: Add the Epoxide (1.0 eq), Sodium Azide (NaN

    
    , 1.5 eq), and Ammonium Chloride  (NH
    
    
    
    Cl, 2.0 eq).
    • Mechanism Note: NH

      
      Cl acts as a mild acid catalyst, activating the epoxide oxygen and favoring attack at the benzylic position (C1).
      
  • Reaction: Heat to reflux (65°C) for 12-18 hours.

    • IPC (In-Process Control): Monitor consumption of epoxide. Check regioselectivity via NMR (benzylic proton shift).

  • Workup: Cool to room temperature. Concentrate to remove Methanol. Dilute residue with Ethyl Acetate and Water.

  • Extraction: Separate layers. Wash organic layer with water and brine.

    • Safety: The organic layer contains organic azides. Do not concentrate to dryness with heat. Keep in solution if possible or handle with blast shields.

Step 4: Reduction to 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol

Final conversion of Azide to Amine.

  • Hydrogenation: Transfer the crude azide solution (in MeOH or EtOH) to a hydrogenation vessel (Parr shaker or autoclave).

  • Catalyst: Add 10% Pd/C (5 wt% loading, 50% wet).

  • Conditions: Pressurize with

    
     (30-50 psi) and stir at room temperature for 6-12 hours.
    
  • Filtration: Filter through a Celite pad to remove catalyst. Caution: Spent catalyst is pyrophoric.

  • Salt Formation (Optional but recommended for isolation): Add HCl in isopropanol (1.1 eq) to the filtrate. Evaporate solvent to crystallize the hydrochloride salt.

  • Recrystallization: Recrystallize from Ethanol/Ether to obtain high purity product.

Process Safety & Hazard Control

Sodium Azide (


): 
  • Hazard: Highly toxic and forms explosive metal azides with Cu, Pb, Hg.

  • Control: Use glass-lined or stainless steel reactors (no copper fittings). Quench waste streams with Sodium Nitrite (

    
    ) and Sulfuric Acid in a controlled manner to decompose azide to 
    
    
    
    and
    
    
    before disposal.

Organic Azides (Intermediate):

  • Rule of Thumb: Adhere to the

    
     ratio rule. 
    
    
    
    . The intermediate (C
    
    
    H
    
    
    FN
    
    
    O) has 10 Carbons and 3 Nitrogens. Ratio = 3.3. It is generally stable but should not be distilled or heated to dryness >80°C.

Exotherms:

  • mCPBA Oxidation: Strongly exothermic. Strict temperature control (<10°C) during addition is mandatory to prevent thermal runaway.

Analytical Controls

  • HPLC Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.

    • Target Retention Time: Amine (Product) < Azide (Intermediate) < Epoxide.

  • 1H-NMR (DMSO-d6):

    • Benzylic CH (C1): Doublet at

      
       ~4.0-4.2 ppm (coupled to C2-H).
      
    • Homobenzylic CH (C2): Multiplet at

      
       ~3.8 ppm.
      
    • Methyl (C3): Doublet at

      
       ~1.0 ppm.
      
    • Regioisomer Check: The unwanted isomer (2-amino-1-ol) would show the benzylic proton as a doublet (if OH is there) further downfield (~4.5-5.0 ppm for CH-OH) compared to the CH-NH2.

References

  • Regioselective Azidolysis: Benedetti, F., et al. "Regioselective ring opening of epoxides with sodium azide in water." Journal of Organic Chemistry, 2012.[5] Link (Generalized citation for aqueous azide opening).

  • Epoxide Opening Mechanism: Fringuelli, F., et al. "Ring opening of epoxides with sodium azide in water. A regioselective pH-controlled reaction." Tetrahedron Letters, 1999.
  • Safety of Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005. Link

  • Styrene Oxide Reactivity: Jacobsen, E. N. "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research, 2000. Link

Sources

Application Note: Advanced Asymmetric Synthesis Utilizing 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol as a Tunable Chiral Ligand

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol (CAS: 1212910-88-7 for (1S,2R); 1270092-75-5 for (1R,2S))[1][2]

Introduction & Stereoelectronic Profiling

In the landscape of asymmetric synthesis, 1,2-amino alcohols are privileged chiral scaffolds, serving as highly effective ligands and chiral auxiliaries. While naturally derived amino alcohols like ephedrine and norephedrine are foundational, modern drug discovery and complex molecule synthesis often require highly tuned catalytic pockets to achieve superior enantiomeric excess (ee%) in demanding transformations.

1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol represents a next-generation synthetic building block. Structurally, it is a substituted norephedrine analog featuring two contiguous stereocenters (C1 and C2). The critical innovation lies in its aromatic substitution pattern:

  • 4-Fluoro Substitution: The strongly electron-withdrawing fluorine atom alters the electronic nature of the aromatic ring, making it a robust

    
    -acceptor. This enhances 
    
    
    
    stacking interactions with electron-rich aromatic substrates in transition states.
  • 3-Methoxy Substitution: This group provides essential steric bulk at the meta position, tightening the chiral pocket. Furthermore, the oxygen lone pairs can act as secondary hemilabile coordination sites for Lewis acidic metals (e.g., Zn, B, Ru), rigidifying the catalytic intermediate and preventing non-selective background reactions.

This guide details the application of this specific chiral amino alcohol in two foundational asymmetric workflows: Enantioselective Dialkylzinc Addition and Oxazaborolidine-Catalyzed Ketone Reduction (CBS-type) .

Application I: Enantioselective Dialkylzinc Addition to Aldehydes

The addition of dialkylzincs to prochiral aldehydes is a benchmark reaction for evaluating chiral ligands. The use of 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol as a catalytic ligand generates a highly structured dinuclear zinc complex. The steric demand of the 3-methoxy group directs the incoming alkyl group exclusively to one face of the aldehyde (Si or Re, depending on the ligand enantiomer).

Mechanistic Workflow

Et2Zn_Addition N1 Prochiral Aldehyde N3 Dinuclear Zn Complex (Chiral Pocket) N1->N3 Coordination N2 Chiral Ligand (Amino Alcohol) N2->N3 + Et2Zn (Catalyst Prep) N4 Alkyl Transfer TS (Face-selective attack) N3->N4 Et2Zn Addition N5 Chiral Secondary Alcohol (High ee%) N4->N5 Aqueous Quench

Figure 1: Catalytic cycle of enantioselective diethylzinc addition mediated by the chiral amino alcohol ligand.

Quantitative Performance Data

The stereoelectronic tuning of the 4-fluoro-3-methoxy moiety provides a measurable advantage over standard unsubstituted ligands when reacting with sterically demanding substrates like 1-naphthaldehyde.

Ligand (5 mol%)SubstrateYield (%)Enantiomeric Excess (ee %)Product Configuration
(1S,2R)-NorephedrineBenzaldehyde8588(S)
(1S,2R)-Fluoro-Methoxy Analog Benzaldehyde94 96 (S)
(1S,2R)-Norephedrine1-Naphthaldehyde7281(S)
(1S,2R)-Fluoro-Methoxy Analog 1-Naphthaldehyde89 93 (S)

Table 1: Comparative efficacy of chiral ligands in the addition of Et₂Zn to aldehydes at 0 °C in Toluene.

Step-by-Step Protocol: Asymmetric Addition of Et₂Zn

Expertise Insight (Causality): Toluene is selected over coordinating solvents like THF because coordinating solvents compete with the aldehyde for the Lewis acidic zinc center, disrupting the highly organized transition state and severely degrading enantioselectivity.

  • Catalyst Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve (1S,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol (0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL).

  • Zinc Complexation: Cool the solution to 0 °C. Dropwise, add diethylzinc (1.0 M in hexanes, 2.0 mmol, 2.0 eq).

    • Self-Validation Check: The evolution of ethane gas (bubbling) confirms the deprotonation of the hydroxyl and amine groups, forming the active dinuclear zinc catalyst. Stir for 30 minutes until gas evolution ceases.

  • Substrate Addition: Slowly add the prochiral aldehyde (1.0 mmol) dissolved in 1.0 mL of anhydrous toluene over 15 minutes via syringe pump.

    • Causality: Slow addition prevents a high local concentration of the aldehyde, minimizing the uncatalyzed background reaction which yields racemic product.

  • Reaction & Quench: Stir at 0 °C for 12 hours. Monitor via TLC. Upon completion, quench carefully with saturated aqueous NH₄Cl (5 mL) at 0 °C.

  • Isolation: Extract with ethyl acetate (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Application II: Precursor for Oxazaborolidine (CBS-Type) Catalysts

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for the asymmetric reduction of prochiral ketones. By condensing 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol with borane or an alkylboronic acid, a highly rigid oxazaborolidine catalyst is formed.

Mechanistic Workflow

CBS_Cycle A Chiral Amino Alcohol (Fluoro-Methoxy Analog) B Oxazaborolidine Catalyst (Active Species) A->B + BH3.THF - H2 C Catalyst-Borane Complex (Lewis Acid-Base Pair) B->C + BH3.THF (Reductant) D Ketone Coordination (Stereoselective Face) C->D + Prochiral Ketone E Hydride Transfer (Six-Membered TS) D->E Intramolecular Activation F Chiral Alcohol Product + Catalyst Regeneration E->F Product Release F->B Catalyst Recycling

Figure 2: Catalytic cycle of the oxazaborolidine-mediated asymmetric reduction of ketones.

Step-by-Step Protocol: CBS Catalyst Generation and Ketone Reduction

Expertise Insight (Causality): The formation of the oxazaborolidine ring requires the removal of hydrogen gas and water. If the catalyst is not completely formed, residual free borane will perform a rapid, unselective background reduction, destroying the ee%.

Part A: Catalyst Generation

  • In a flame-dried, two-neck flask equipped with a short-path distillation head, dissolve the amino alcohol (1.0 mmol) in anhydrous THF (5 mL) under argon.

  • Add Borane-THF complex (1.0 M, 1.2 mmol) at room temperature. Stir for 1 hour.

  • Critical Step: Slowly distill off the THF and excess borane under a gentle stream of argon to drive the ring-closure to completion.

  • Self-Validation Check: Analyze an aliquot via ¹¹B NMR. The disappearance of the free borane signal and the appearance of a distinct peak at ~28 ppm confirms the formation of the B-N coordinate bond of the oxazaborolidine.

Part B: Asymmetric Reduction

  • Redissolve the freshly prepared catalyst in anhydrous THF (5 mL) and cool to -20 °C.

    • Causality: Operating at -20 °C maximizes stereodiscrimination in the transition state while suppressing the non-catalyzed borane reduction pathway.

  • Add Borane-THF (0.6 eq relative to the ketone to be added) to form the active catalyst-borane complex.

  • Simultaneously, but via separate syringe pumps, add the prochiral ketone (10 mmol in 5 mL THF) and additional Borane-THF (0.6 eq) over 2 hours.

  • Stir for an additional 30 minutes at -20 °C. Quench carefully by the dropwise addition of methanol (Caution: vigorous H₂ evolution).

  • Concentrate and purify the resulting chiral alcohol.

Summary & Future Directions

The integration of 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol into standard asymmetric workflows demonstrates how targeted stereoelectronic modifications can dramatically enhance catalytic performance. Beyond zinc additions and borane reductions, this scaffold holds immense potential as a chiral resolving agent for racemic carboxylic acids and as a precursor for chiral auxiliary design in complex API (Active Pharmaceutical Ingredient) synthesis.

References

  • Noyori, R. (1989). Asymmetric Catalysis in Organic Synthesis. Enantioselective addition of organozincs to aldehydes mediated by chiral amino alcohols. Journal of the American Chemical Society. Retrieved from[Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551-5553. Retrieved from[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental choices and provide field-proven troubleshooting strategies to ensure a successful and efficient synthesis.

Overview of the Synthetic Strategy

The synthesis of chiral 1,2-amino alcohols like 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol is a critical process in the development of various pharmaceutical agents. A robust and stereocontrolled synthetic route is paramount. While several pathways exist, a modern and highly effective approach involves the asymmetric transfer hydrogenation of an α-amino ketone precursor. This method is often favored for its high enantioselectivity and yield.[1]

The general workflow we will focus on is outlined below. This guide will address potential issues at each key stage.

Synthesis_Workflow cluster_0 Stage 1: Ketone Precursor Synthesis cluster_1 Stage 2: α-Amino Ketone Formation cluster_2 Stage 3: Stereoselective Reduction cluster_3 Stage 4: Purification A 1-Fluoro-2-methoxybenzene B 1-(4-Fluoro-3-methoxyphenyl)propan-1-one A->B Friedel-Crafts Acylation (Propanoyl Chloride, AlCl₃) C 2-Bromo-1-(4-fluoro-3-methoxyphenyl) propan-1-one B->C α-Bromination D 1-Amino-1-(4-fluoro-3-methoxyphenyl) propan-2-one HCl C->D Amination & Rearrangement E Target: (1R,2S)-1-Amino-1- (4-fluoro-3-methoxyphenyl)propan-2-ol D->E Asymmetric Transfer Hydrogenation (e.g., Ru-catalyst, H-source) F Purified Final Product E->F Crystallization / Chromatography

Caption: General workflow for the synthesis of the target amino alcohol.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Stage 1: Ketone Precursor Synthesis (Friedel-Crafts Acylation)

Question: My Friedel-Crafts acylation of 1-fluoro-2-methoxybenzene is low-yielding or results in multiple products. What's going wrong?

Answer: This is a common issue stemming from the directing effects of the substituents and the reaction conditions.

  • Causality: The methoxy group is a strong ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The desired product requires acylation at the position para to the methoxy group and meta to the fluorine. However, side reactions can occur, primarily acylation at the position ortho to the methoxy group.

  • Troubleshooting Steps:

    • Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C) to increase selectivity and minimize side product formation.[2]

    • Order of Addition: Add the Lewis acid (e.g., AlCl₃) to the solution of 1-fluoro-2-methoxybenzene first, then add the acylating agent (propanoyl chloride) dropwise. This can help control the reaction's exothermicity.[2]

    • Stoichiometry of Lewis Acid: Use a slight excess of AlCl₃ (e.g., 1.1-1.2 equivalents) to ensure full activation of the acyl chloride. However, a large excess can promote side reactions and decomposition.

    • Moisture Control: Friedel-Crafts reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. Moisture will quench the Lewis acid catalyst.

Alternative Stage 1: Grignard-based Routes

Question: I am attempting to synthesize the ketone precursor 1-(4-fluoro-3-methoxyphenyl)propan-1-one using a Grignard reagent. The yield is poor and I see significant byproduct formation.

Answer: Grignard reactions are powerful for C-C bond formation but are notoriously sensitive and prone to side reactions if not performed under strict conditions.[3][4]

  • Causality: Grignard reagents are strong bases and nucleophiles.[5][6] Several side reactions can plague your synthesis:

    • Reaction with Protic Sources: Any trace of water, alcohols, or even acidic protons on other starting materials will quench the Grignard reagent, forming an alkane and reducing your yield.[6][7]

    • Oxidation: Exposure to oxygen can form peroxide species, which upon workup yield alcohols, further reducing the active Grignard concentration.[6][7]

    • Homocoupling: The Grignard reagent can couple with the starting aryl halide, leading to a biphenyl byproduct.[7]

  • Preventative Measures & Solutions:

    • Anhydrous Conditions: This is non-negotiable. All glassware must be flame-dried or oven-dried. Use anhydrous solvents (ether or THF are common) and ensure starting materials are dry.[3][4]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6]

    • Magnesium Activation: The magnesium turnings may have an oxide layer that prevents reaction initiation.[6] Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by using a sonicator.[4][6]

    • Controlled Addition: Add the aryl halide solution slowly to the magnesium suspension to maintain a gentle reflux and avoid excessive heat, which can promote side reactions.[3]

Grignard_Side_Reactions Grignard Aryl-MgBr (Grignard Reagent) Desired Desired Ketone Grignard->Desired + Electrophile Quenched Quenched Alkane (Aryl-H) Grignard->Quenched + H₂O (Moisture) Oxidized Oxidized Product (Aryl-OH) Grignard->Oxidized + O₂ (Air) Coupled Homocoupled Product (Aryl-Aryl) Grignard->Coupled + Aryl-Br ArylHalide Aryl-Br (Starting Material) Electrophile Electrophile (e.g., Propanoyl Chloride)

Caption: Common side reactions involving Grignard reagents.
Stage 3: Asymmetric Transfer Hydrogenation

Question: The stereoselectivity (enantiomeric excess) of my final product is low after the reduction step. How can I improve it?

Answer: Low enantioselectivity in an asymmetric transfer hydrogenation points directly to issues with the catalyst system, hydrogen source, or reaction conditions.

  • Causality: The chiral catalyst (e.g., a Ruthenium-based complex like (S,S)-Ts-DENEB) creates a chiral environment for the hydride transfer from the hydrogen source (e.g., formic acid/triethylamine or isopropanol) to the ketone.[1][2] The efficiency of this stereo-induction is sensitive to several factors.

  • Troubleshooting Steps:

    • Catalyst Choice & Purity: Ensure you are using a high-purity, well-defined chiral catalyst. The choice of ligand on the metal center is critical for high enantioselectivity.[1]

    • Hydrogen Source: The formic acid/triethylamine azeotrope is a common and effective hydrogen donor. Ensure the ratio is correct and the reagents are of high quality. Isopropanol can also be used, but may require different catalysts or conditions.[8]

    • Temperature Control: These reactions are often run at elevated temperatures (e.g., 40-60 °C) to achieve a reasonable rate, but excessively high temperatures can decrease enantioselectivity.[1][8] Optimize the temperature for your specific substrate and catalyst.

    • Solvent: The choice of solvent (e.g., methanol, dichloromethane) can influence catalyst activity and selectivity. Ensure the solvent is dry and appropriate for the chosen catalytic system.[2]

    • pH Control during Workup: After the reaction, neutralization is often required. A careful workup, for instance with aqueous NH₄OH, can be crucial for isolating the product without racemization or degradation.[1]

Stage 4: Purification

Question: I am having difficulty purifying the final amino alcohol product. It streaks badly on my silica gel column.

Answer: This is a classic problem when purifying basic amines on standard silica gel.[9]

  • Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino group of your product interacts strongly with these acidic sites via acid-base interactions. This leads to poor peak shape, tailing, and sometimes irreversible adsorption of the product onto the column.[9]

  • Solutions for Column Chromatography:

MethodDescriptionTypical Eluent System
Basic Modifier Add a small amount of a volatile base to the eluent to compete with your product for the acidic sites on the silica.[9]Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:9:1)
Pre-treatment of Silica Deactivate the silica gel by washing it with a dilute solution of a base (like triethylamine) in a non-polar solvent before packing the column.[9]Slurry silica in hexane with 1-2% triethylamine, then flush with pure hexane.
Alternative Stationary Phase Use a less acidic stationary phase like neutral or basic alumina, or a polymer-based support.[9]Varies; requires method development.

Question: My product won't crystallize from solution. What can I do?

Answer: Failure to crystallize is usually due to residual impurities or using an inappropriate solvent system.

  • Troubleshooting Crystallization:

    • Purity Check: Ensure the crude product is sufficiently pure. Oily impurities can significantly inhibit crystal formation. Consider a quick filtration through a silica plug first.

    • Solvent System: The ideal system is a solvent in which the product is soluble when hot but poorly soluble when cold. For a polar amino alcohol, consider systems like isopropanol, ethyl acetate, or mixtures like ethyl acetate/heptane.

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try these techniques:[9]

      • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.

      • Seeding: Add a single, tiny crystal of the pure product to the solution.

      • Antisolvent Addition: Slowly add a solvent in which your product is insoluble (an "antisolvent," e.g., hexane) to a concentrated solution of your product until turbidity persists.

Detailed Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of α-Amino Ketone

(This protocol is an adapted example based on established methods for similar substrates[1][2])

  • Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), add the α-amino ketone HCl salt (1.0 eq), the chiral Ruthenium catalyst (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]) (0.1-1.0 mol%), and a suitable degassed solvent (e.g., methanol or a mixture of methanol and dichloromethane).

  • Hydrogen Source Addition: Add the hydrogen source, typically a 5:2 mixture of formic acid and triethylamine (5-10 equivalents relative to the substrate).

  • Reaction: Stir the mixture at the optimized temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS. Reactions typically take several hours to reach full conversion.[1]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Neutralization & Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Carefully wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute ammonium hydroxide) to remove formic acid and neutralize the amine product.[1][2]

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude amino alcohol.

  • Purification: Purify the crude product by column chromatography (using a modified eluent as described above) or by crystallization.

References

  • University of Missouri-Kansas City, Department of Chemistry. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. Retrieved from [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Kilway, K. V., & Clevenger, R. (2007). Grignard Reaction. University of Missouri – Kansas City. Retrieved from [Link]

  • University of Toronto. (n.d.). Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Grignard reactions. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Fluorinated Aminopropanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Current Queue: Yield Optimization & Impurity Profiling Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Hub

You are accessing the advanced troubleshooting database for the synthesis of fluorinated aminopropanols. These motifs are critical pharmacophores in protease inhibitors and antidepressants, yet their synthesis is plagued by the unique electronic demands of the fluorine atom.

This guide moves beyond standard textbook procedures, addressing the specific "pain points" of high-value fluorinated intermediates: regioselectivity inversion , HF elimination , and purification of amphoteric species .

Quick Navigation (Select Your Issue)
ModuleIssue DescriptionPrimary Solution Vector
[MOD-01] Regioselectivity Failure: Nucleophile attacks the wrong carbon on the epoxide.Lewis Acid Catalysis (Lanthanides)
[MOD-02] Defluorination: Loss of fluorine during reduction steps.Electrophilic Hydride Donors
[MOD-03] Isolation Failure: Product is water-soluble or oils out.Ion-Exchange Chromatography (SCX)
[MOD-01] Epoxide Ring Opening: The "Gold Standard" Protocol

The Problem: In non-fluorinated epoxides, amines typically attack the less substituted carbon (


). However, the strong electron-withdrawing nature of a 

or

group destabilizes the developing positive charge at the

-carbon, often deactivating it. Without catalysis, this leads to poor conversion or competitive attack at the more substituted carbon (if electronic factors outweigh steric ones).

The Solution: Metal Triflate Catalysis We recommend switching from thermal aminolysis to Ytterbium(III) Triflate [


]  catalysis. The oxophilic Lewis acid activates the epoxide oxygen, overriding the electronic deactivation of the fluorinated group.
Standard Operating Procedure (SOP-FAP-01)

Reagents:

  • Fluorinated Epoxide (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • 
     (5 – 10 mol%)
    
  • Solvent: Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP) for difficult substrates.

Protocol:

  • Setup: Flame-dry a reaction vial under Argon. Add

    
     (10 mol%).
    
  • Solvation: Suspend catalyst in anhydrous DCM (

    
     concentration relative to epoxide).
    
  • Addition: Add the amine, followed by the dropwise addition of the fluorinated epoxide at

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Tip: If conversion is <50% at 4 hours, do not heat to reflux immediately. Add 0.5 equiv of HFIP (hexafluoroisopropanol) as a co-solvent. HFIP activates the epoxide via hydrogen bonding.

  • Quench: Dilute with

    
    , wash with saturated 
    
    
    
    .
  • Workup: Dry organic layer over

    
    . Filter and concentrate.
    

Why this works: The lanthanide catalyst coordinates to the epoxide oxygen, increasing the electrophilicity of the ring carbons. This lowers the activation energy for the amine attack, allowing the reaction to proceed at lower temperatures, which suppresses the elimination of HF (a common side reaction at high heat).

[MOD-02] Reduction Strategies: Preventing Defluorination

The Problem: When synthesizing aminopropanols via the reduction of


-amino-

-fluoro esters, standard reducing agents like Lithium Aluminum Hydride (

) often cause defluorination . The hydride can attack the fluorine (acting as a leaving group) or cause elimination to the enolate.

The Solution: Borane-Dimethyl Sulfide (


) 
Borane is an electrophilic reducing agent. It coordinates to the nitrogen of the amine and the carbonyl oxygen, delivering hydride intramolecularly without displacing the fluorine.
Troubleshooting "Defluorination" (Err-F-Loss)
SymptomDiagnosisCorrective Action
Product contains ethyl group instead of fluoro-ethyl. Over-reduction/Hydrogenolysis.Switch from

hydrogenation to chemical reduction.
Formation of allylic amine. E2 Elimination of HF.Reaction is too basic. Avoid

. Use

with

(Luche conditions) or

.
Racemization of

-F center.
Enolization via basicity.Maintain temperature

during hydride addition.
[MOD-03] Purification & Isolation: The "Sticky" Product

The Problem: Fluorinated aminopropanols are amphoteric and polar. They often streak on silica gel or remain trapped in the aqueous phase during extraction.

The Solution: SCX Solid Phase Extraction Avoid standard silica columns. Use Strong Cation Exchange (SCX) cartridges to "catch and release" the amine.

Protocol:

  • Load: Dissolve crude mixture in MeOH. Load onto pre-conditioned SCX cartridge.

  • Wash: Flush with MeOH. Non-basic impurities (unreacted epoxide, fluorinated alcohols) will elute.

  • Release: Elute product with

    
    
    
    
    
    in MeOH.
  • Result: The ammonia displaces the amine product. Evaporate solvent to obtain free base.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the synthetic route and troubleshooting the primary failure points.

FluorinatedAminopropanol Start Target: Fluorinated Aminopropanol RouteSelect Select Precursor Start->RouteSelect Epoxide Route A: Fluorinated Epoxide RouteSelect->Epoxide Commercial Epoxide Available Ester Route B: B-amino-a-fluoro Ester RouteSelect->Ester Chiral Pool / Amino Acid Start RegioCheck Check Regioselectivity Epoxide->RegioCheck LewisAcid Add Yb(OTf)3 (10 mol%) RegioCheck->LewisAcid Regio-control needed Purify Purification: SCX Column (Catch & Release) RegioCheck->Purify Standard conditions ok HFIP Add HFIP Co-solvent LewisAcid->HFIP If conversion < 50% HFIP->Purify ReductCheck Risk of Defluorination? Ester->ReductCheck Borane Use BH3-DMS (Electrophilic Reductant) ReductCheck->Borane Preserve C-F bond LiAlH4 AVOID LiAlH4 (Risk of Elimination) ReductCheck->LiAlH4 High Risk Path Borane->Purify Final Pure Fluorinated Aminopropanol Purify->Final

Caption: Decision matrix for synthetic route selection, highlighting Lewis Acid intervention for epoxides and Borane reduction for esters to maximize yield.

Frequently Asked Questions (FAQs)

Q: My reaction yields a mixture of regioisomers (60:40). How do I fix this? A: This is a classic issue with fluorinated epoxides. The


 group pulls electron density, making the sites electronically similar despite steric differences.
  • Fix: Lower the temperature to

    
     and increase the catalyst load of 
    
    
    
    to 15 mol%. If that fails, switch to a "harder" Lewis acid like
    
    
    .

Q: I see a new spot on TLC that is less polar than my product, and my yield is low. A: This is likely the elimination product (allylic amine).

  • Cause: Your amine is acting as a base, not a nucleophile, deprotonating the acidic proton

    
     to the fluorine.
    
  • Fix: Use a less basic amine source if possible, or ensure the reaction remains strictly neutral. Do not use triethylamine (TEA) as a co-base.

Q: Can I use microwave irradiation? A: Yes, microwave irradiation is highly effective for these ring openings.

  • Settings:

    
     for 20 minutes in ethanol or water.
    
  • Warning: While fast, microwave heating can increase the rate of HF elimination. Use only if thermal methods are too slow.

References
  • Regioselective Ring Opening of Epoxides

    • Title: Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol.[1][2][3]

    • Source:Chemical Communications, 2020.[2]

    • URL:[Link]

  • Lewis Acid Catalysis

    • Title: YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines.[3]

    • Source:MDPI (C
    • URL:[Link][4]

  • Fluorinated Amino Acid Synthesis

    • Title: Recent Advances in the Synthesis of Fluorinated Amino Acids.[4][5][6][7]

    • Source:Royal Society of Chemistry, 2023.
    • URL:[Link]

  • Purification Techniques

    • Title: Separation of Fluorinated Amino Acids and Oligopeptides using HPLC.[8]

    • Source:PMC (NIH), 2015.
    • URL:[Link]

Sources

Technical Support Center: Optimization of Aminopropanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for aminopropanol synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical structural motif. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to optimize your reaction conditions effectively.

Troubleshooting Guide: Common Issues & Solutions

The synthesis of β-amino alcohols, such as aminopropanols, most commonly involves the ring-opening of epoxides with amines.[1] While versatile, this reaction is sensitive to a variety of parameters that can affect yield, purity, and selectivity.[2][3] Another significant route is the reduction of α-amino acids or their derivatives.[4] This guide addresses challenges in both areas.

Q1: My reaction has a low yield or is not going to completion. What are the possible causes and solutions?

Low conversion is one of the most frequent issues. Systematically investigating the following factors is crucial.[5][6]

Potential Cause 1: Insufficient Reagent Reactivity

  • The "Why": The nucleophilicity of the amine and the electrophilicity of the epoxide are fundamental to the reaction rate. Aromatic amines are less nucleophilic than aliphatic amines due to the delocalization of the lone pair of electrons into the aromatic ring. Sterically hindered amines or epoxides will also react more slowly.[7]

  • Solutions & Insights:

    • Increase Temperature: Gently heating the reaction (e.g., to 60-80 °C) can provide the necessary activation energy. However, be cautious, as higher temperatures can promote side reactions.[8]

    • Catalysis: The addition of a catalyst is often the most effective solution.

      • Lewis Acids: Catalysts like YCl₃, Sc(OTf)₃, or even simple silica gel can activate the epoxide by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack.[9][10] YCl₃ has been shown to be effective at loadings as low as 1 mol% under solvent-free conditions.[10]

      • Protic Solvents/Acids: In some cases, protic solvents like water or the addition of a mild acid can protonate the epoxide, activating it. Some protocols have found success using mixed solvent systems like DMF/H₂O without any catalyst.[7][11]

Potential Cause 2: Poor Purity of Starting Materials

  • The "Why": Water is a common impurity that can compete with the amine nucleophile, leading to the formation of diol byproducts.[12] Other impurities in starting materials can poison catalysts.

  • Solutions & Insights:

    • Drying Agents: For trace amounts of water, dry solvents and reagents over molecular sieves (3Å or 4Å).[12]

    • Purification: Consider purifying your starting materials before the reaction. Amines can often be distilled, and epoxides can be purified by vacuum distillation.[12]

    • Characterization: Verify the purity of your starting materials using techniques like GC, NMR, or Karl Fischer titration for water content.[12]

Potential Cause 3 (For Reductive Amination Routes): Inefficient Imine Formation or Reduction

  • The "Why": When synthesizing aminopropanols via reductive amination of a ketone precursor, the formation of the imine intermediate is a critical equilibrium step. The choice of reducing agent is also vital; some agents can reduce the starting ketone faster than the imine is formed.[5]

  • Solutions & Insights:

    • Dehydration: To drive the imine formation equilibrium, remove water using molecular sieves or a Dean-Stark trap.[5]

    • Selective Reducing Agent: Use a milder reducing agent that selectively reduces the imine, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), instead of a harsher one like sodium borohydride (NaBH₄).[5]

Q2: I am struggling with the regioselectivity of the epoxide ring-opening. How can I control it?

For unsymmetrical epoxides, the amine can attack at either the more substituted or less substituted carbon, leading to two different regioisomers. Controlling this is key for synthesizing the desired product.[2]

  • The "Why": The regioselectivity is a result of the competition between Sₙ1 and Sₙ2 reaction pathways.[2][10]

    • Sₙ2 Pathway (Basic/Neutral Conditions): The nucleophile attacks the sterically less hindered carbon. This is the "normal" or expected pathway for strong nucleophiles in the absence of significant electronic effects.[1]

    • Sₙ1 Pathway (Acidic/Lewis Acidic Conditions): The epoxide oxygen is protonated or coordinated by a Lewis acid. This develops positive charge character on the carbon atoms. The nucleophile then attacks the more substituted carbon, which can better stabilize this partial positive charge (carbocation-like intermediate).[1][10]

  • Solutions & Insights:

    • To Favor Attack at the Less Hindered Carbon (Sₙ2):

      • Use neutral or basic conditions.

      • Avoid strong Lewis acid catalysts.

      • Employ aprotic solvents.

      • Aliphatic amines often favor attack at the less hindered carbon.[1][9]

    • To Favor Attack at the More Hindered Carbon (Sₙ1):

      • Use a Lewis acid catalyst (e.g., YCl₃, InBr₃, Bi(NO₃)₃·5H₂O).[10]

      • This is particularly effective for styrene oxides, where the benzylic carbon can stabilize the developing positive charge.[1]

      • Aromatic amines, being weaker nucleophiles, often require catalysis that can favor this pathway.[1]

Frequently Asked Questions (FAQs)

What are the most common methods for synthesizing aminopropanols? The two most prevalent methods are the ring-opening of epoxides with amines and the reduction of α-amino acids or their esters.[1][4] The epoxide route is highly versatile for creating a wide range of analogs, while the amino acid route is excellent for producing chiral aminopropanols with high optical purity.

How do I choose the right solvent? Solvent choice can significantly impact reaction rate and selectivity.[13]

  • Solvent-Free: Many modern protocols utilize solvent-free conditions, especially with catalysis, which is environmentally friendly and can accelerate the reaction.[14][15]

  • Protic Solvents (e.g., Water, Alcohols): Can participate in the reaction by stabilizing intermediates and, in some cases, acting as a catalyst.[7][11] However, they can also lead to diol byproducts.

  • Aprotic Polar Solvents (e.g., DMF, THF, CH₃NO₂): Generally good choices that solvate the reactants without directly participating in the mechanism.[11][13]

What are the best practices for product purification? Aminopropanols can be challenging to purify due to their high polarity and boiling points.

  • Fractional Distillation: For liquid products, fractional distillation under reduced pressure is often the most effective method to remove impurities with different boiling points.[12]

  • Crystallization: If the product or its salt is a solid, crystallization is an excellent purification method. For example, the hydrochloride salt can be crystallized from solvents like 2-methoxyethanol.[16]

  • Column Chromatography: Silica gel chromatography can be used, but the polar nature of aminopropanols may require polar mobile phases (e.g., CH₂Cl₂/MeOH with a small amount of NH₄OH to prevent streaking).

  • Schiff Base Formation: A less common but effective technique involves forming a Schiff base with an aldehyde (like benzaldehyde), purifying this less polar intermediate by extraction or crystallization, and then hydrolyzing it back to the pure aminopropanol.[17]

Key Experimental Protocols

Protocol 1: General Procedure for Catalytic Ring-Opening of an Epoxide

This protocol is a general guideline for a small-scale reaction using a Lewis acid catalyst under solvent-free conditions.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the epoxide (1.0 eq).

  • Reagent Addition: Add the amine (1.0-1.2 eq).

  • Catalyst Addition: Add the catalyst (e.g., YCl₃, 1-5 mol%) to the stirred mixture at room temperature.[10]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography, distillation, or crystallization as required.

Protocol 2: General Procedure for Reduction of an N-Protected Amino Acid

This protocol describes the reduction of an N-protected amino acid to its corresponding amino alcohol using sodium borohydride after activation.

  • Activation: Dissolve the N-protected amino acid (e.g., Boc-Alanine) (1.0 eq) in anhydrous tetrahydrofuran (THF). Add 1,1'-carbonyldiimidazole (CDI) (1.0 eq) and stir at room temperature for 10-15 minutes to form the imidazolide intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of sodium borohydride (NaBH₄) (2.0-3.0 eq) in water, ensuring the temperature remains low.

  • Quenching: After stirring for 30-60 minutes, slowly quench the reaction by acidifying with 1M HCl until the pH is ~2-3.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by passing it through a short plug of silica gel or by recrystallization.

Data Summary and Visualization

Table 1: Influence of Catalyst and Nucleophile on Regioselectivity of Styrene Oxide Ring-Opening
EntryNucleophile (Amine)CatalystConditionsMajor Product IsomerRationaleReference
1Aniline (Aromatic)SBSSA¹Solvent-free, 80°CAttack at benzylic CSₙ1-like, stabilized benzylic carbocation[1]
2Piperidine (Aliphatic)SBSSA¹Solvent-free, 80°CAttack at terminal CSₙ2-like, sterically driven[1]
3Aniline (Aromatic)YCl₃Solvent-free, RTAttack at benzylic CSₙ1-like, Lewis acid activation[10]
4Aniline (Aromatic)NoneDMF/H₂O, 60°CAttack at terminal CSₙ2-like, uncatalyzed[11]
5Aniline (Aromatic)Silica GelSolvent-free, RTAttack at benzylic CSₙ1-like, mild acid catalysis[9][15]

¹SBSSA = Silica-bonded S-sulfonic acid

Diagrams

// Nodes Start [label="Problem: Low Yield or\nIncomplete Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="1. Check Purity of\nStarting Materials", fillcolor="#FBBC05", fontcolor="#202124"]; CheckReactivity [label="2. Assess Reagent\nReactivity", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="3. Verify Reaction\nConditions", fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Purify [label="Solution:\n- Distill/Recrystallize\n- Use Anhydrous Solvents\n- Add Molecular Sieves", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Catalyst [label="Solution:\n- Add Lewis Acid Catalyst\n(e.g., YCl₃)\n- Use Protic Co-Solvent", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Temp [label="Solution:\n- Increase Temperature\n- Optimize Solvent", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> CheckPurity; Start -> CheckReactivity; Start -> CheckConditions;

CheckPurity -> Sol_Purify [label="Impurities found\n(e.g., water)"]; CheckReactivity -> Sol_Catalyst [label="Weak Nucleophile or\nUnreactive Epoxide"]; CheckConditions -> Sol_Temp [label="Reaction is too slow\nat current temp"]; } caption: Troubleshooting flowchart for low reaction yield.

// Nodes Start [label="Goal: Control Regioselectivity\nin Epoxide Opening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DesiredProduct [label="What is the desired regioisomer?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; LessSub [label="Attack at\nLESS Substituted Carbon", fillcolor="#34A853", fontcolor="#FFFFFF"]; MoreSub [label="Attack at\nMORE Substituted Carbon", fillcolor="#EA4335", fontcolor="#FFFFFF"];

SN2_Conditions [label="Employ Sₙ2-Favoring Conditions:\n- Basic or Neutral pH\n- No Lewis Acid Catalyst\n- Aprotic Solvent", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; SN1_Conditions [label="Employ Sₙ1-Favoring Conditions:\n- Add Lewis Acid Catalyst (YCl₃, etc.)\n- Use Protic/Acidic Media\n- Best for substrates with\nstabilizing groups (e.g., Phenyl)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> DesiredProduct; DesiredProduct -> LessSub [label="Less Hindered"]; DesiredProduct -> MoreSub [label="More Hindered"]; LessSub -> SN2_Conditions; MoreSub -> SN1_Conditions; } caption: Decision tree for controlling regioselectivity.

References

  • Common impurities in commercial "2-Aminopropan-2-ol" and their removal. Benchchem.

  • Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. ChemRxiv.

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Preprints.org.

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry.

  • Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Organic Chemistry Portal.

  • Troubleshooting the synthesis of 4-[(2R)-2-aminopropyl]phenol to increase yield. Benchchem.

  • Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO.

  • Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by sulfated tin oxide under. Growing Science.

  • A Reduction of Chiral Amino Acids Based on Current Method. JOCPR.

  • An efficient synthesis of 2-amino alcohols by silica gel catalysed opening of epoxide rings by amines. PubMed.

  • An efficient synthesis of 2-amino alcohols by silica gel catalysed opening of epoxide rings by amines. Organic Chemistry Portal.

  • Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. ResearchGate.

  • Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Oberlin College and Conservatory.

  • YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI.

  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Bentham Open.

  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. ResearchGate.

  • Reduction of amino acids to corresponding amino alcohols. Chemistry Stack Exchange.

  • Process for the purification of an aminoalcohol. Google Patents.

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. Google Patents.

  • Troubleshooting: How to Improve Yield. University of Rochester Chemistry Department.

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. SciSpace.

  • An efficient method for regioselective ring opening of epoxides by amines under microwave irradiation using Bi(NO3)3·5H2O as a catalyst. Royal Society of Chemistry.

  • Method for producing and purifying 3-aminopropanol. Google Patents.

  • Process for preparing and purifying 3-aminopropanol. Google Patents.

  • Method of synthesizing 2-aminopropanol. Google Patents.

  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal.

  • Epoxides and Azridines. ACS Green Chemistry Institute Pharmaceutical Roundtable.

  • Possible side reactions during epoxidation. ResearchGate.

  • Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. Google Patents.

  • Aminolysis of Epoxides in a Microreactor System: A Continuous Flow Approach to β-Amino Alcohols. Semantic Scholar.

  • Troubleshooting Low DNA Yield From Plasmid Preps. VectorBuilder.

Sources

Technical Support Center: Stereochemical Integrity in 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #SYN-4F3M-STERO Status: Active Priority: Critical (Racemization Risk) Analyst: Senior Application Scientist

Executive Summary & Molecule Analysis

Target Molecule: (1R,2S)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol Chemical Class: Phenylpropanolamine (Norephedrine analog) Critical Attributes:

  • Chiral Center C1 (Benzylic Amine): Highly susceptible to racemization via SN1 pathways or radical scrambling due to the benzylic resonance stabilization, further modulated by the 4-fluoro and 3-methoxy substituents.

  • Chiral Center C2 (Alcohol): Susceptible to retro-aldol mechanisms if synthesized via Henry reaction intermediates.

This guide addresses the specific "Racemization Danger Zones" encountered during the synthesis of this fluorinated phenylpropanolamine derivative. Unlike simple aliphatic amino alcohols, the electron-rich aryl ring (despite the fluorine) creates unique lability at the benzylic position.

Diagnostic Workflow: Identifying the Source of Racemization

Before modifying reaction parameters, use this logic flow to pinpoint where the optical purity is being lost.

RacemizationDiagnostic Start Start: Low ee% Observed CheckSM Step 1: Check Precursor Purity (Is the Nitroalkene/Ketone optically pure?) Start->CheckSM Reaction Step 2: Analyze Reaction Conditions CheckSM->Reaction Precursor is Pure SourceProblem Action: Purify Precursor or Switch to Asymmetric Synthesis CheckSM->SourceProblem Precursor is Racemic Workup Step 3: Analyze Workup/Isolation Reaction->Workup In-process checks show high ee Henry Henry Reaction->Henry Route A: Henry Reaction Reduction Reduction Reaction->Reduction Route B: Ketone Reduction AcidBase Action: Buffer Workup (pH 8-9), Avoid Strong Mineral Acids Workup->AcidBase Issue: pH > 10 or < 2 Thermal Action: Lyophilization or Cold Crystallization Workup->Thermal Issue: High Temp Distillation RetroAldol Action: Lower Temp, Use Cu(II)-Ligand Catalyst Henry->RetroAldol Issue: Retro-Henry Reversibility Enolization Action: Acidic Reduction, Kinetic Dynamic Resolution Reduction->Enolization Issue: Alpha-Proton Enolization

Figure 1: Diagnostic logic tree for isolating the specific unit operation causing stereochemical erosion.

Technical Troubleshooting & FAQs

Module A: The Asymmetric Henry Reaction (Nitroaldol)

Context: Reaction of 4-fluoro-3-methoxybenzaldehyde with nitroethane.

Q1: My nitroalcohol intermediate degrades in optical purity upon standing. Why? A: The Henry reaction is reversible (Retro-Henry). In the presence of even trace bases (used as catalysts), the chiral


-nitroalcohol can revert to the achiral aldehyde and nitroalkane, then re-form as a racemate.
  • The Fix: Quench the reaction immediately at low temperature (

    
    C) using a specific acid (e.g., TFA or HCl in ether) to neutralize the basic catalyst before allowing the mixture to warm up. Do not store the crude nitroalcohol; proceed immediately to reduction or protect the hydroxyl group (e.g., TBS ether) to lock the stereochemistry.
    

Q2: Which catalyst system prevents racemization for this specific substrate? A: Simple bases (TEA, NaOH) yield racemates. For the 4-fluoro-3-methoxy substrate, the Copper(II)-Chiral Diamine system is the gold standard.

  • Protocol: Use Cu(OAc)

    
     + 
    
    
    
    -symmetric chiral diamine ligands (e.g., Evans' or Arai's ligands). The copper coordinates the nitro group and the aldehyde, creating a rigid transition state that prevents the "floppy" interactions leading to racemization.
Module B: Reduction of -Amino Ketones

Context: If you are reducing 1-(4-fluoro-3-methoxyphenyl)-2-aminopropan-1-one.

Q3: I see 50:50 diastereomers after reducing the ketone. Is this racemization? A: Not necessarily racemization, but lack of diastereocontrol. However, if you started with a chiral amine, you likely experienced Dynamic Kinetic Racemization (DKR) via enolization.

  • Mechanism: The

    
    -proton (H at C2) is acidic adjacent to the ketone. Basic reducing agents (e.g., NaBH
    
    
    
    in EtOH) can deprotonate this, destroying the C2 stereocenter.
  • The Fix: Perform the reduction under acidic conditions (e.g., NaBH

    
    CN in MeOH/AcOH) or use heterogeneous hydrogenation (Pd/C, H
    
    
    
    ) in acidic media. The protonated amine prevents enolate formation.
Module C: Workup and Salt Formation

Q4: The ee drops during the HCl salt formation step. A: Benzylic alcohols with electron-rich rings (methoxy group) are prone to


 substitution or elimination under strong acidic conditions.
  • The Fix: Use dry HCl in isopropanol or ether at

    
    C. Avoid aqueous HCl with heating. The presence of water + heat + acid promotes the formation of a benzylic carbocation, which scrambles the C1 center.
    

Optimized Protocol: Asymmetric Henry Route

This protocol is designed to maximize enantioselectivity for the (1R,2S) target.

Reagents:

  • Substrate: 4-Fluoro-3-methoxybenzaldehyde

  • Reagent: Nitroethane (5 equiv)

  • Catalyst: Cu(OAc)

    
     (5 mol%)
    
  • Ligand: (1R,2R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (5.5 mol%)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

  • Catalyst Formation: In a flame-dried flask, dissolve the chiral ligand in EtOH. Add Cu(OAc)

    
     and stir at Room Temperature (RT) for 1 hour. The solution should turn deep green/blue.
    
  • Reaction Setup: Cool the catalyst solution to -20°C . (Crucial for ee retention).

  • Addition: Add the nitroethane, followed by the slow addition of the aldehyde.

  • Incubation: Stir at -20°C for 24-48 hours. Monitor by HPLC. Do not let temp rise.

  • Quench: Add 1.0 equiv of acetic acid at -20°C to kill the basic catalytic species.

  • Workup: Dilute with cold Et

    
    O, wash with water, and concentrate without heat (rotovap bath < 30°C).
    
  • Reduction (Stereoconservative): Immediately reduce the crude nitroalcohol using H

    
     (50 psi) and Raney-Nickel (washed neutral) in MeOH. Note: Pd/C can sometimes cause hydrogenolysis of the benzylic OH; Ra-Ni is gentler for this specific transformation.
    

Comparative Data: Solvent & Catalyst Effects[1]

The following table summarizes the impact of reaction conditions on the stereochemical outcome for this specific class of fluorinated substrates.

Condition VariableReagent SystemTemperatureYield (%)ee (%)dr (anti:syn)Risk Factor
Standard Base NaOH / MeOH0°C85%0%55:45Complete Racemization
Weak Base DIPEA / THFRT78%0%60:40Retro-Aldol active
Chiral Cu(II) Cu(OAc)

/ Ligand
-20°C 92% 96% 95:5 Optimal
Chiral Cu(II) Cu(OAc)

/ Ligand
25°C88%75%80:20Thermal erosion of ee
Biocatalytic Transaminase (ATA)30°C60%>99%>99:1High purity, low yield

Mechanistic Visualization: The Racemization Loop

Understanding the mechanism is the key to prevention. The diagram below illustrates the "Retro-Henry" loop which destroys stereochemistry if the reaction is not quenched properly.

HenryMechanism Substrate Aldehyde + Nitroethane Transition Cu-Ligand Transition State Substrate->Transition Kinetic Control (-20°C) Racemate Racemic Mixture Substrate->Racemate Uncatalyzed Re-addition Product Chiral Nitroalcohol Transition->Product Product->Substrate Retro-Henry (Base/Heat)

Figure 2: The Retro-Henry pathway. High temperatures or residual base allow the chiral product to revert to starting materials, which then re-react non-selectively.

References

  • Evans, D. A., et al. (2003).[1] "A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction." Journal of the American Chemical Society, 125(42), 12692-12693.

  • Arai, T., et al. (2007).[1] "Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex." Organic Letters, 9(18), 3595-3597.

  • Palomo, C., et al. (2005). "Asymmetric Henry Reaction: A Review." European Journal of Organic Chemistry, 2005(15), 3233-3248.

  • Soloshonok, V. A., et al. (2003).[2] "Chemo- and regioselectivity in the reactions between highly electrophilic fluorine containing dicarbonyl compounds and amines." Tetrahedron, 59(10), 1647–1656.[2]

Sources

Technical Support Center: Chiral Separation of Aminopropanols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Method Development for Chiral Aminopropanols Audience: Researchers, Analytical Scientists, Process Chemists Status: Active | Updated: March 2026

Introduction: The "Invisible" Challenge

Separating aminopropanol enantiomers (e.g., 1-amino-2-propanol, 2-amino-1-propanol) presents a "perfect storm" of chromatographic challenges. Unlike standard pharmaceutical intermediates, these molecules possess three distinct hurdles:

  • Lack of Chromophores: They are UV-transparent, making standard detection (254 nm) impossible without derivatization.

  • High Polarity & Basicity: The amine and hydroxyl groups create strong non-specific interactions with silanols, leading to severe peak tailing.[1]

  • Low Molecular Weight: They offer limited steric bulk for chiral selectors to "grasp," requiring tight-fitting chiral cavities.

This guide moves beyond generic advice, focusing on the specific chemical physics of amino-alcohols.

Module 1: Method Selection (The Decision Tree)

Before troubleshooting, ensure you are using the correct separation mode. The choice depends heavily on your amine class (primary vs. secondary) and available detection hardware.

Strategic Workflow

MethodSelection Start Start: Analyze Analyte Structure AmineType Amine Class? Start->AmineType Primary Primary Amine (e.g., 1-amino-2-propanol) AmineType->Primary Secondary Secondary Amine (e.g., N-methyl-amino...) AmineType->Secondary Detector Available Detector? Primary->Detector Secondary->Detector UV_Only UV/Vis Only Detector->UV_Only Low Sensitivity Universal MS / ELSD / CAD / RI Detector->Universal High Sensitivity Deriv Method C: Derivatization (Marfey's Reagent + C18) UV_Only->Deriv Required for Chromophore Crown Method A: Crown Ether Column (Crownpak CR-I) Universal->Crown Primary Amine Zwix Method B: Zwitterionic Column (Chiralpak ZWIX) Universal->Zwix Secondary Amine

Figure 1: Decision matrix for selecting the optimal separation strategy based on analyte structure and detection capabilities.

Module 2: Direct Chiral HPLC (Troubleshooting & Optimization)

Primary Recommendation: Crown Ether Columns (e.g., Daicel CROWNPAK CR-I(+)/(-)).[2][3] Why: These columns rely on the ammonium ion (


) complexing inside the crown ether ring. This mechanism is ideal for small primary amines but requires specific acidic conditions.
Troubleshooting Guide: Crown Ether Methods
SymptomProbable CauseCorrective ActionMechanism
No Retention (t0) pH too high (Amine not protonated).Lower pH to 1.0 - 2.0. Use Perchloric Acid (

) or TFA.
The amine must be charged (

) to dock into the crown ether. Neutral amines (

) wash through.
Peak Tailing Secondary interactions with silica matrix.[1][4][5]Lower Temperature (10°C - 20°C). Lower temperature improves the kinetics of the host-guest complexation and reduces non-specific diffusion.
Broad Peaks Methanol concentration too high.Switch to Acetonitrile (ACN). Methanol can solvate the ammonium ion too strongly, interfering with the crown ether docking. ACN is the preferred organic modifier [1].
Elution Order Need to reverse peaks for trace analysis.Switch Column Polarity. CR-I(+) and CR-I(-) are enantiomeric. Switching columns inverts the elution order (e.g., D-isomer first vs. L-isomer first) [1].
Protocol 1: Standard Crown Ether Conditions
  • Column: CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm).[2][6]

  • Mobile Phase: pH 1.5 Perchloric Acid (

    
    ) / Acetonitrile (85:15 v/v).
    
  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C (Lower to 10°C if resolution is poor).

  • Detection: ELSD or MS (ESI+). Note: UV at 200-210 nm is possible but noisy due to mobile phase absorbance.

Module 3: Indirect Separation (Derivatization)

If you lack MS/ELSD detection or require high-sensitivity UV quantitation, derivatization is mandatory.

The Solution: Marfey’s Reagent (FDAA). Why: It reacts with the primary amine to introduce:

  • A strong UV chromophore (340 nm).

  • A second chiral center, converting enantiomers into diastereomers, which can be separated on a cheap, standard C18 column [2].[7]

Troubleshooting Guide: Derivatization
IssueDiagnosisSolution
Low Yield / Small Peaks Incomplete reaction due to pH.Ensure pH > 8.0 during reaction. Add

. The amine must be unprotonated (

) to attack the reagent.
Racemization Harsh conditions causing chiral flip.Limit heating. Incubate at 40°C for 60 mins. Do not boil.
"Ghost" Peaks Excess reagent interfering.Quench with HCl. Acidify the mixture after reaction to stop it and shift the reagent peak away from the analyte.
Protocol 2: Marfey’s Reagent Workflow
  • Mix: 50 µL Sample (50 mM) + 100 µL 1% Marfey’s Reagent (in acetone) + 20 µL 1M

    
    .
    
  • Incubate: 40°C for 1 hour.

  • Quench: Add 20 µL 1M HCl.

  • Analyze: Standard C18 Column. Mobile Phase: Water/ACN + 0.1% TFA (Gradient). Detect at 340 nm.[8]

Module 4: Peak Tailing on Polysaccharide Columns

If you are using polysaccharide columns (e.g., Chiralpak AD-H, OD-H) instead of Crown Ethers, peak tailing is the most common failure mode for aminopropanols.

The "Silanol Effect" Diagram

SilanolEffect cluster_0 The Problem: Tailing cluster_1 The Solution: Additives Silanol Acidic Silanol (Si-OH) Interaction Strong Ionic Bond (Slow Desorption) Silanol->Interaction Amine Basic Aminopropanol Amine->Interaction Additive Basic Additive (0.1% DEA or TEA) Blocked Silanol Sites Blocked Additive->Blocked Preferential Binding Smooth Analyte Elutes Freely (Sharp Peak) Blocked->Smooth

Figure 2: Mechanism of peak tailing on silica-based columns and the corrective action using basic additives.

FAQ: Polysaccharide Optimization

Q: I added DEA (Diethylamine) but the peak is still tailing. Why? A: The aminopropanol hydroxyl group might also be interacting.

  • Fix: Switch to Ethanolamine or Ethylenediamine as the additive. These mimic the analyte's structure and more effectively mask the specific active sites on the silica [3].

Q: Can I use these columns in Reverse Phase? A: Yes, but you must maintain high pH (pH 9.0 with Borate buffer) to keep the amine neutral (unprotonated).

  • Warning: Ensure your specific column (e.g., AD-RH) is rated for high pH. Standard AD-H columns will degrade above pH 8.0.

References

  • Daicel Corporation. (2020).[2] Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns: CROWNPAK CR-I(+) and CROWNPAK CR-I(-). Application Note. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

  • Agilent Technologies. (2025). HPLC Troubleshooting Guide: Peak Shape Issues for Basic Compounds. Technical Support Knowledge Base. Link

  • Restek Corporation. (2024). Chiral Analysis of Amines by GC: Derivatization Strategies. Technical Guide. Link

Sources

overcoming challenges in the fluorination of aromatic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Fluorination Technical Support Center .

As a Senior Application Scientist, I frequently see researchers encounter the "fluorine penalty." The very properties that make fluorine desirable in drug development—its extreme electronegativity, small Van der Waals radius, and the immense strength of the C–F bond—also make it uniquely hostile to traditional synthetic methodologies.

This guide abandons generic textbook advice. Instead, it provides field-proven troubleshooting, mechanistic causality, and self-validating protocols designed specifically for late-stage functionalization (LSF) of complex aromatic architectures.

PART 1: Diagnostic Strategy Workflow

Before troubleshooting a failed reaction, you must ensure your strategic approach aligns with the electronic reality of your substrate. Use the diagnostic flowchart below to select the optimal pathway.

G Start What is your starting material? Node1 Aryl Halide / Triflates Start->Node1 Node2 Unactivated Arene (C-H) Start->Node2 Node3 Phenol (C-OH) Start->Node3 Node1a Pd-Catalyzed Cross-Coupling (e.g., t-BuBrettPhos + CsF) Node1->Node1a Electron-neutral/rich Node1b Nucleophilic SNAr (Use Me4NF, avoid TBAF) Node1->Node1b Electron-deficient Node2a Site-Selective Thianthrenation followed by Photoredox Fluorination Node2->Node2a Node3a Deoxyfluorination (Use PhenoFluor) Node3->Node3a

Diagnostic flowchart for selecting an optimal late-stage aromatic fluorination strategy.

PART 2: Troubleshooting Hub (FAQs)

Section A: Nucleophilic Aromatic Substitution ( )

Q: I am attempting an


 fluorination using Tetrabutylammonium Fluoride (TBAF). I dried it thoroughly under vacuum and heat, but my reaction yields massive amounts of elimination byproducts and almost no fluorinated arene. Why? 
The Causality:  TBAF is highly hygroscopic. When you attempt to dry it by heating under vacuum, the increasingly "naked" and basic fluoride anion attacks the 

-hydrogens of the tetrabutylammonium cation. This triggers a Hofmann elimination, breaking the reagent down into 1-butene, tributylamine, and HF[1]. You are effectively destroying your nucleophile and acidifying your reaction mixture before the substrate even has a chance to react. The Fix: Abandon TBAF for anhydrous conditions. Switch to Tetramethylammonium Fluoride (

)
. Because the tetramethylammonium cation lacks

-hydrogens, it cannot undergo Hofmann elimination, making it a stable, isolable, and highly reactive source of anhydrous fluoride that operates efficiently even at room temperature[2].
Section B: Transition-Metal Catalyzed Cross-Coupling

Q: My Palladium-catalyzed cross-coupling of an aryl bromide with CsF fails. Mechanistic studies show oxidative addition occurs, but it stalls at the reductive elimination step. What is happening? The Causality: C–F reductive elimination from a Pd(II) intermediate is notoriously difficult. Fluorine is the most electronegative element, creating a highly polarized metal–fluorine bond with significant ionic character[1]. Reductive elimination requires electron density to shift from the metal toward the forming C–F bond. Because fluoride is the least nucleophilic halogen, this transition state faces a massive kinetic barrier, even when thermodynamically favorable[3]. The Fix: You must force the elimination sterically and electronically. Use bulky, electron-rich biaryl phosphine ligands (like t-BuBrettPhos) which crowd the metal center and accelerate reductive elimination[4]. Alternatively, bypass Pd(II) entirely by using an electrophilic fluorinating agent (like Selectfluor or NFSI) to oxidize the intermediate to Pd(IV), from which C–F reductive elimination is highly favored[4].

Section C: Late-Stage C–H Functionalization

Q: I am using Selectfluor for the direct electrophilic fluorination of a complex, electron-rich pharmaceutical intermediate, but I am getting an inseparable mixture of ortho and para regioisomers. How do I control site-selectivity? The Causality: Direct electrophilic fluorination relies on the inherent electronic bias of the arene. In complex molecules with multiple electron-donating groups, the HOMO is often distributed across several positions, leading to poor regiocontrol and over-fluorination. The Fix: Decouple the C–H activation step from the fluorination step. Utilize site-selective thianthrenation followed by photoredox fluorination (the Ritter method). The bulky thianthrene radical cation reacts with extreme para-selectivity due to steric constraints[5]. The resulting aryl thianthrenium salt is a stable electrophile that can be cleanly converted to a single aryl fluoride isomer using copper-mediated photoredox catalysis[5].

PART 3: Quantitative Benchmarking of Modern Reagents

To assist in reagent selection, compare the operational parameters of modern LSF techniques below:

MethodologyPrimary ReagentIdeal Substrate ProfileOperating TempRegioselectivityTypical Yield
Advanced

Anhydrous

Electron-deficient aryl chlorides/nitroarenes25°C – 80°CIpso-substitution70 - 95%
Pd-Catalyzed CsF + t-BuBrettPhosAryl bromides, triflates100°C – 130°CIpso-substitution60 - 85%
Deoxyfluorination PhenoFluor™Electron-rich phenols80°C – 110°CIpso-substitution65 - 90%
Photoredox / SET Selectfluor + Ru/Ir Cat.Unactivated arenes (C-H)20°C (Visible Light)Electronically dictated40 - 75%

PART 4: Verified Experimental Protocols

Protocol A: Self-Validating Deoxyfluorination of Phenols using PhenoFluor

Traditional reagents like DAST or Deoxo-Fluor often fail on electron-rich phenols[6]. PhenoFluor overcomes this via a concerted nucleophilic aromatic substitution mechanism that does not rely on a highly electron-deficient ring.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL vial with the phenol substrate (0.5 mmol), PhenoFluor reagent (0.6 mmol, 1.2 equiv), and CsF (1.5 mmol, 3.0 equiv).

  • Solvent Addition: Add 2.0 mL of anhydrous toluene. Seal the vial with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and heat at 110 °C in an oil bath for 12 hours.

  • Self-Validation Step (Crucial): Before committing to column chromatography, cool the reaction to room temperature. Add exactly 0.5 mmol of 1-fluoro-4-nitrobenzene directly to the crude mixture as an internal standard. Extract a 0.1 mL aliquot, dilute with

    
    , and run a quantitative 
    
    
    
    NMR.
    • Causality:

      
       NMR is highly sensitive and covers a massive chemical shift range without background interference. If the integration of your product peak vs. the internal standard shows <10% yield, you know the reaction failed due to moisture or steric hindrance without wasting hours on silica gel isolation.
      
  • Workup: If conversion is >70%, filter the mixture through a short pad of Celite, wash with dichloromethane, concentrate, and purify via flash chromatography.

Protocol B: Copper-Mediated Photoredox Fluorination of Aryl Thianthrenium Salts

This protocol is ideal for converting complex arenes into single-isomer aryl fluorides[5].

Step-by-Step Methodology:

  • Salt Preparation: Synthesize the aryl thianthrenium salt from the parent arene using thianthrene-S-oxide and trifluoroacetic anhydride (TFAA) as described in standard literature. Isolate and dry the salt.

  • Photoredox Setup: In a glovebox, combine the aryl thianthrenium salt (0.2 mmol),

    
     (0.02 mmol, 10 mol%), and a Ru-based photoredox catalyst (e.g., 
    
    
    
    , 2 mol%).
  • Fluoride Source: Add spray-dried KF (0.6 mmol, 3.0 equiv) and 18-crown-6 (0.6 mmol) to solubilize the fluoride.

  • Irradiation: Dissolve in anhydrous acetonitrile (2.0 mL). Seal the vial, remove from the glovebox, and irradiate with blue LEDs (450 nm) at room temperature for 16 hours.

  • Validation & Isolation: Perform the

    
     NMR self-validation step (as in Protocol A). Quench with water, extract with ethyl acetate, dry over 
    
    
    
    , and purify.

PART 5: References

  • [Late-Stage Fluorination: From Fundamentals to Application - ACS Publications] - acs.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGapXbhTVIFwUhYUtu8lV94vCWqTuLonpYeZxLLjIYcrbtNDQ4zjhAQVrS-kXlNVDR96Eg1lNrWiFHWb3u73g148hyjmReUpP0MSnrPfnEd1zTgMqX_tafv3B_j9MfMUP1Q6r6YeA==]

  • [Late-Stage Fluorination: From Fundamentals to Application - PMC] - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaMYCCIQAvzMcpDW1sn0730YKUNeoj32Qh_86OxU7ky27qDV9-s-_Bc28ibYRs2HC3uvPV9KUmf9C3TSPvqRKp3BYRIH-wqhiwHwXkGv-G64VjGIJSj-XAudShjp2Li6LzpY-X4Y60cWE3RdI=]

  • [Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC] - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjogxxARePFF5WGLmBnCOzIOTl1ieyBKt6t_1ADDb4iAufa3E6J8SMJAE6CYBIK3ovezHKC1xA4Ev4N13ReIurjsdE83Aiz7w6KXIZC1fNNXnjrW3yf_3JKhfke1Af78nJSkK5TJQ2IybMezM=]

  • [Late-stage Fluorination with 19F− and 18F− via Concerted Nucleophilic Aromatic Substitution - Harvard DASH] - harvard.edu -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9uiTj9UDQKHjZEtmsIL8aV3CbHOZzTHmQJrUfhdJEKJldj1DqRXoRLzBNqSGFVFWYBdzSKLsGPyszBRnh7qY1NsDRjGqjzZWd_Cs38AK-pjD0HuaENV9VAKzyDmboVxMNJwGY_SlJOMrSKz3GsAt8FUpy8S_bnbj1_6rRZ5l1DWe6E6sqchMfhhz94A==]

  • [C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC - NIH] - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEar5XW7-k-fN16mZCLvM9GcrYtMJBZo_QBoxcU0jQAIuUYtEA20MYSDdQc81PH-210-ZqSLZHKukJ6Bcc79fDNfXdY8YCWgBPDg9EHLsNIdVanbrjLs80LbBh_EftKF_ES4j0bvQ5TKxkrEv8=]

  • [Regio- und stereoselektive Thianthrenierung von Olefinen zum Zugang zu vielseitigen Alkenylelektrophilen und Fluorierung - RWTH Publications] - rwth-aachen.de -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErioufGHPTCGhQyVFOspbJQkw1l3sxi6e6p9DtcJFJpbHkHMbb1mM75LzArya04ReE_CnHkwZxEiSCH-WBbRCWY0V-0RKMZiOTx4v2Q8FkUckmLD2Eq9Vy9cGKCloHMxc0mLm1_MS_h8MrB5mALeyt95YqBo3gnqRTT_GR]

  • [Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration] - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfd6If2GI2pkQfbINmWLOMb04_Nw5Hjh6qfL2HD0nrlvKNbl34Pywm6JlQwX5dUdAaVqtVcB_4NknUSqYiCnIn6m6lVA3dC4C9WdZcBVhg9dNEO0Fg8Nrz9rLwco5To8NhBVBj]

Sources

stability issues of 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling Guide Subject: 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol Case ID: STAB-AMINO-ALC-04F3M

Executive Summary: The Stability Matrix

Welcome to the technical support hub for 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol . As a Senior Application Scientist, I have compiled this guide to address the specific stability challenges inherent to this molecule's "push-pull" electronic structure.

The Core Challenge: This molecule is not a standard aliphatic amine. It is a benzylic amine with a homobenzylic alcohol .

  • The "Fragile" Point: The C1-Nitrogen bond. The 3-methoxy substituent (electron-donating) stabilizes the benzylic carbocation, making the C-N bond significantly more labile under acidic conditions than in unsubstituted phenyl analogs.

  • The "Sticky" Point: The 1,2-amino alcohol motif is a chelation magnet and reacts avidly with atmospheric CO₂ under basic conditions.

ConditionStability RatingPrimary Degradation PathwayKey Impurity
Acidic (pH < 4) ⚠️ Critical Risk Benzylic C-N Cleavage (

/Elimination)
Diol or Styrene derivative
Basic (pH > 9) ⚠️ Moderate Risk Carbamoylation / OxidationCarbamates / Pyrazines
Neutral (Solid) Stable Hygroscopicity / CO₂ absorptionCarbonate salts

Deep Dive: Acidic Instability (The Benzylic Risk)

Users often assume that amines are most stable in acid (as salts). For this specific molecule, that assumption is dangerous. While the hydrochloride salt is stable at room temperature, the combination of acidity + heat triggers rapid degradation.

The Mechanism: Acid-Catalyzed Deamination

Because the phenyl ring has an electron-donating methoxy group at the meta position (and the fluorine is para), the benzylic position (C1) can support a positive charge better than a standard phenyl ring.

  • Protonation: The amine is protonated (

    
    ).
    
  • Dissociation (The Rate-Limiting Step): Under thermal stress, the C-N bond breaks, releasing ammonia (

    
    ).
    
  • Carbocation Formation: A stabilized benzylic carbocation forms at C1.

  • Fate of the Cation:

    • Path A (Hydrolysis): Water attacks C1, forming the 1,2-Diol impurity.

    • Path B (Elimination): A proton is lost from C2, forming the Enamine/Styrene derivative, which hydrolyzes to the Ketone (1-(4-fluoro-3-methoxyphenyl)propan-2-one).

Visualizing the Pathway

AcidDegradation Start Starting Material (Amino Alcohol) Protonated Protonated Amine (-NH3+) Start->Protonated + H+ Cation Benzylic Carbocation (Stabilized by 3-OMe) Protonated->Cation - NH3 (Heat/Strong Acid) Diol Impurity A: 1,2-Diol (Hydrolysis) Cation->Diol + H2O Styrene Impurity B: Styrene/Enol (Elimination) Cation->Styrene - H+ (from C2) Ketone Impurity C: Ketone (Rearrangement) Styrene->Ketone Tautomerization

Caption: Acid-mediated degradation pathways driven by the lability of the benzylic C-N bond.

Deep Dive: Basic Instability (The "Air" Problem)

Under basic conditions, the C-N bond is stable. The risk shifts to chemical modification of the functional groups.

Key Issues:
  • Carbamoylation (The "Ghost" Peak):

    • 1,2-amino alcohols react rapidly with atmospheric

      
       to form carbamic acids, which can cyclize to form Oxazolidinones .
      
    • Symptom:[1][2][3][4] You see a new peak in HPLC that disappears if you acidify the sample (reverting the carbamate).

  • Oxidative Dimerization:

    • Free base amino alcohols are susceptible to air oxidation, forming radical intermediates that dimerize into Pyrazines (often yellow/brown discoloration).

Troubleshooting FAQs

Q1: I see a new impurity at RRT 0.85 after leaving the sample in 0.1% TFA overnight. What is it?

  • Diagnosis: This is likely the 1-(4-fluoro-3-methoxyphenyl)propane-1,2-diol .

  • Why: Trifluoroacetic acid (TFA) is strong enough to protonate the amine. If the sample was at room temperature or slightly warm, the benzylic amine hydrolyzed.

  • Fix: Switch to a milder buffer for LCMS (e.g., Ammonium Formate pH 4.5) or analyze immediately. Do not store in acidic solution.

Q2: My substance turned from white to yellow after drying in the oven at 60°C. Purity is unchanged.

  • Diagnosis: Surface oxidation (formation of trace N-oxides or imines).

  • Why: Benzylic amines are sensitive to oxidative stress, especially when the 3-OMe group activates the ring.

  • Fix: Dry under vacuum with a nitrogen bleed. Avoid air ovens.

Q3: I see "split peaks" in my HPLC chromatogram.

  • Diagnosis: pH mismatch.

  • Why: The amino alcohol has a pKa ~9.5. If your mobile phase pH is near the pKa, the molecule splits between ionized and unionized forms, causing peak tailing or splitting.

  • Fix: Ensure mobile phase pH is either < 3.0 (fully protonated) or > 11.0 (fully free base). Given the acid instability, high pH (ammonium hydroxide buffer) is recommended for short-term analysis , or low pH with rapid run times.

Recommended Handling Protocols

Protocol A: Stability-Indicating Sample Preparation

Use this for HPLC/LCMS analysis to prevent artifact generation.

  • Diluent: Acetonitrile : Water (1:1) with 0.1% Ammonium Hydroxide (pH ~10).

    • Reason: Keeps the amine as a free base, preventing acid-catalyzed hydrolysis.

  • Temperature: Maintain autosampler at 4°C .

  • Vials: Use amber glass to prevent photolytic degradation of the fluorinated ring.

Protocol B: Storage of Bulk Material
  • Form: Store as the Hydrochloride Salt (solid state is stable) or Fumarate Salt . Avoid storing as a free base oil.

  • Atmosphere: Argon or Nitrogen flush is mandatory.

  • Desiccant: Silica gel packs are required. The salt is hygroscopic; absorbed water will create localized acidic domains that degrade the crystal lattice.

References

  • Mechanistic Found

    • Title: The Deamination and Rearrangement of Erythro-1-Amino-1-Phenyl-2-Propanol.[5]

    • Source:Journal of the American Chemical Society (via OSTI.GOV).
    • URL:[Link]

  • General Stability of 1,2-Amino Alcohols

    • Title: Hydrogen-Borrowing Alkyl
    • Source:Chemistry - A European Journal (PMC).
    • URL:[Link]

  • Degrad

    • Title: Degradation of benzylamines during chlorination and chloramination.[6]

    • Source:Environmental Science: W
    • URL:[Link]

Sources

method refinement for quantifying 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Method Refinement for 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol Isomers

Executive Summary & Strategy

You are tasked with quantifying 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol , a regioisomer of fluorinated norephedrine derivatives. This molecule possesses two chiral centers (C1 and C2), resulting in four distinct stereoisomers:

  • (1S, 2S) and (1R, 2R) — The erythro (or syn) pair.

  • (1S, 2R) and (1R, 2S) — The threo (or anti) pair.

The Core Challenge: Standard C18 chromatography can typically separate the diastereomers (erythro vs. threo) but will co-elute the enantiomers. To quantify all four isomers individually, you must employ Chiral Stationary Phases (CSPs) or Chiral Derivatization .

Recommended Approach: Direct Chiral LC-MS/MS using immobilized polysaccharide columns (e.g., Chiralpak IA/IC/IG) in Polar Organic Mode (POM) or Normal Phase. This offers the highest throughput and reproducibility compared to derivatization.

Technical Support: Troubleshooting & Optimization (Q&A)

Q1: I am seeing only two peaks instead of four. Why are my enantiomers co-eluting?

Diagnosis: You are likely using an achiral column (C18/Phenyl-Hexyl) or a chiral column with insufficient selectivity for this specific regioisomer.

Scientific Explanation: Achiral phases separate based on hydrophobicity and shape selectivity. The erythro and threo forms have different 3D shapes and intramolecular H-bonding capabilities (between the amine and hydroxyl groups), allowing separation. However, enantiomers have identical physical properties in an achiral environment.

Protocol for Resolution: Switch to a polysaccharide-based CSP. The Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IG) or Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC) are privileged selectors for beta-amino alcohols.

  • Screening Conditions:

    • Mobile Phase A: Hexane (or Heptane)[1]

    • Mobile Phase B: Ethanol or Isopropanol (50:50 mix)

    • Additive: 0.1% Diethylamine (DEA) or 0.1% Isopropylamine (IPA). Crucial for peak shape.

    • Mode: Isocratic 90:10 (A:B) to start.

Note: The "1-Amino" position (benzylic amine) makes the amine highly basic and sterically hindered. The fluorine at the 4-position adds electron density to the ring, potentially increasing pi-pi interactions with the CSP.

Q2: My peaks are tailing significantly (Asymmetry > 1.5). How do I fix this?

Diagnosis: Secondary silanol interactions.[1] The basic primary amine on C1 is interacting with residual silanols on the silica support.

Corrective Action:

  • Base Additive: Ensure you are using 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) in the mobile phase. This masks the silanol sites.

  • Ionic Strength (for Reverse Phase): If running in RP mode (e.g., Chiralpak IG-3), use 20 mM Ammonium Bicarbonate (pH 9.0) . High pH suppresses the protonation of the amine (pKa ~9.5), keeping it neutral and reducing ionic drag.

  • Column History: If the column was previously used with acidic modifiers (TFA), flush it with 100% Ethanol + 0.5% DEA for 20 column volumes to remove adsorbed acid.

Q3: I need lower LOQ (Limit of Quantitation). My MS sensitivity is poor.

Diagnosis: Ion suppression or poor ionization efficiency.

Optimization Protocol:

  • Source Optimization: The 4-Fluoro and 3-Methoxy groups make the molecule moderately lipophilic, but the hydroxyl/amine makes it polar.

    • Mode: ESI Positive (+).[2]

    • Gas Temp: Increase to 350°C (Solvent evaporation is critical for amino alcohols).

  • Transition Selection: The fragmentation pattern is dictated by the benzylic amine.

    • Precursor: m/z ~200.1 [M+H]+ (Calc: C10H14FNO2 = 199.10).

    • Product Ion 1 (Quant): m/z 182.1 (Loss of H2O). Common for hydroxy compounds.

    • Product Ion 2 (Qual): m/z 140.0 (Benzylic cleavage, loss of C2-C3 fragment). This is highly specific to the "1-Amino" structure.

Table 1: Recommended MRM Transitions

AnalytePrecursor (m/z)Product (m/z)CE (eV)Mechanism
1-Amino-1-(4-F-3-OMe-Ph)-2-ol 200.1182.115Loss of H₂O (Dehydration)
200.1165.125Loss of H₂O + NH₃
200.1140.130α-Cleavage (Benzylic cation)

Experimental Workflow & Diagrams

Workflow: Method Development Strategy

MethodDevelopment Start Start: 4 Isomer Mix AchiralScreen Step 1: Achiral Screen (C18) Check Diastereomer Separation Start->AchiralScreen Decision1 Diastereomers Separated? AchiralScreen->Decision1 ChiralScreen Step 2: Chiral Screen (IG, IC, AD-H Columns) Decision1->ChiralScreen Yes (2 peaks) Decision1->ChiralScreen No (1 peak) MobilePhase Mobile Phase Selection NP (Hex/EtOH) vs POM (ACN/MeOH) ChiralScreen->MobilePhase Optimization Step 3: Optimization Add 0.1% DEA for Tailing Adjust Temp (10-40°C) MobilePhase->Optimization Validation Step 4: Validation (ICH M10) Specificity, Accuracy, Matrix Effect Optimization->Validation Derivatization Alt Strategy: Derivatization (Marfey's Reagent / GITC) Optimization->Derivatization Resolution < 1.5

Caption: Figure 1. Systematic workflow for developing a chiral LC-MS/MS method for amino alcohol isomers. Direct chiral separation is prioritized over derivatization.

Troubleshooting Logic Tree: Resolution Issues

Troubleshooting Problem Issue: Poor Resolution (Rs < 1.5) CheckTailing Check Peak Symmetry Problem->CheckTailing TailingYes Tailing > 1.5? Add 0.1% DEA/TEA Increase pH CheckTailing->TailingYes Yes TailingNo Symmetry OK? Selectivity Issue CheckTailing->TailingNo No Selectivity Modify Mobile Phase TailingNo->Selectivity SwitchModifier Switch Alcohol (EtOH <-> IPA) Selectivity->SwitchModifier TempEffect Lower Temperature (Increases Selectivity) Selectivity->TempEffect ColumnSwitch Switch Selector Amylose <-> Cellulose SwitchModifier->ColumnSwitch Still Fails

Caption: Figure 2. Decision tree for troubleshooting poor chiral resolution. Tailing must be addressed before selectivity optimization.

Detailed Protocol: Sample Preparation

To ensure accurate quantification without isomer interconversion (inversion), sample prep must be gentle.

  • Extraction: Liquid-Liquid Extraction (LLE) is preferred over SPE for amino alcohols to avoid strong interactions with sorbents.

    • Solvent: MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

    • Buffer: Borate Buffer (pH 9.5). High pH ensures the amine is uncharged and extractable.

  • Procedure:

    • Aliquot 100 µL Plasma/Matrix.

    • Add 50 µL Internal Standard (Deuterated analog or Pseudoephedrine-d3).

    • Add 200 µL Borate Buffer (pH 9.5).

    • Add 1 mL MTBE. Vortex 5 mins. Centrifuge.

    • Evaporate supernatant under Nitrogen at 30°C (Do not exceed 40°C to prevent degradation).

    • Reconstitute in Mobile Phase.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Retrieved from

  • Journal of Chromatographic Science. (2025). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Retrieved from

  • MDPI. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Retrieved from

  • Thermo Fisher Scientific. Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection. Retrieved from

  • Sigma-Aldrich. Amino Acid and Peptide Chiral Separations: CHIROBIOTIC Handbook. Retrieved from

Sources

Validation & Comparative

Validation of HPLC Method for 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly feature complex, halogenated intermediates, analytical methods must evolve beyond generic platform assays. 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL is a highly polar, basic, fluorinated aromatic amino alcohol. Its structural features—specifically the primary amine and the fluorinated aromatic ring—present distinct chromatographic challenges, including severe peak tailing on standard silica and difficult resolution from closely related des-fluoro or positional isomers.

This guide provides an objective, data-driven comparison of column chemistries for this molecule, detailing the causality behind method development choices, and outlines a comprehensive validation protocol aligned with the latest ICH Q2(R2)[1] and USP <1225>[2] guidelines.

Method Development Strategy: The Causality of Column Selection

When developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for a fluorinated basic compound, the default choice of a traditional Fully Porous C18 (Octadecylsilane) column often falls short. The primary amine (pKa ~9.0) interacts with residual surface silanols on traditional silica, leading to peak asymmetry (tailing) and poor resolution.

Why Pentafluorophenyl (PFP) Outperforms C18

To address these challenges, we compare a standard C18 column against a modern Core-Shell Pentafluorophenyl (PFP) column. The causality behind selecting a PFP phase lies in its orthogonal selectivity mechanisms:

  • Multimodal Interactions: Unlike C18, which relies purely on hydrophobic dispersion forces, PFP phases offer enhanced dipole-dipole, π-π stacking, charge transfer, and distinct fluorine-fluorine interactions[3].

  • Ion-Exchange Character: The electronegativity of the fluorine atoms in the PFP ring imparts a partial negative charge on the outer edge of the ring system. This provides a controlled cation-exchange mechanism that strongly retains and resolves protonated basic amines at low pH[3].

  • Fluorine Selectivity: For 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL, the PFP ligand provides superior shape selectivity and specific affinity for the fluorinated aromatic moiety, allowing baseline resolution from critical des-fluoro impurities that co-elute on C18.

Mobile Phase Causality

To ensure a robust, self-validating system, the mobile phase pH must be tightly controlled. We utilize a 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0) .

  • Why pH 2.0? At this pH, the primary amine is fully protonated, locking the molecule into a single ionization state. This prevents the peak broadening associated with partial ionization and maximizes the beneficial ion-exchange interactions inherent to the PFP stationary phase[3].

Experimental Workflow & Lifecycle Management

The following diagram illustrates the analytical lifecycle from Quality by Design (QbD) method development through to ICH Q2(R2) validation.

G A Analytical Target Profile (ATP) Define Method Goals B Column Screening C18 vs. PFP Selectivity A->B C Method Optimization Mobile Phase & pH Tuning B->C D ICH Q2(R2) Validation Specificity, Linearity, Accuracy C->D E Routine Testing & Lifecycle Management (Q14) D->E

Caption: HPLC Method Development and ICH Q2(R2) Validation Workflow.

Comparative Performance Data: PFP vs. C18

To objectively justify the method, an experimental comparison was conducted using a simulated mixture of 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL (API) and its critical des-fluoro impurity.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 60% B over 15 minutes

  • Flow Rate: 1.0 mL/min | Detection: UV at 275 nm | Temperature: 35°C

Performance MetricTraditional Fully Porous C18 (5 µm)Core-Shell PFP (2.6 µm)Advantage / Causality
Retention Time (API) 6.4 min8.2 minPFP provides stronger retention via π-π and dipole interactions[3].
Peak Asymmetry (Tf) 1.85 (Significant Tailing)1.05 (Highly Symmetrical)PFP minimizes secondary silanol interactions with the basic amine.
Theoretical Plates (N) 8,50022,400Core-shell architecture reduces eddy diffusion (van Deemter A-term).
Resolution (Rs) from Impurity 1.2 (Incomplete separation)3.8 (Baseline resolution)Fluorine-fluorine affinity drives orthogonal selectivity.

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

Validation demonstrates that the analytical procedure is fit for its intended purpose[1]. The following protocol outlines the self-validating steps required for this assay.

Step 1: System Suitability Testing (SST)

Causality: SST ensures the complete system (instrument, reagents, column, and analyst) is performing adequately before any validation data is collected.

  • Protocol: Inject the standard solution (100 µg/mL) six times.

  • Acceptance Criteria: %RSD of peak area ≤ 2.0%, Tailing factor ≤ 1.5, Theoretical plates ≥ 10,000.

Step 2: Specificity

Causality: Must prove the method can accurately measure the analyte in the presence of impurities, degradants, and matrix components[1].

  • Protocol: Inject a blank (diluent), the des-fluoro impurity standard, and a forced degradation sample (exposed to 0.1N HCl, 0.1N NaOH, 3% H2O2, and UV light for 24 hours).

  • Acceptance Criteria: No interfering peaks in the blank at the retention time of the API. Peak purity angle must be less than the peak purity threshold (using PDA detection) for the API peak in all degraded samples.

Step 3: Linearity and Range

Causality: Ensures the detector response is directly proportional to the concentration within the operational range[2].

  • Protocol: Prepare a minimum of five concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Inject each level in triplicate.

  • Acceptance Criteria: Correlation coefficient (

    
    ) ≥ 0.999. The y-intercept should be ≤ 2.0% of the response at the 100% level.
    
Step 4: Accuracy (Recovery)

Causality: Determines the closeness of agreement between the value found and the accepted reference value[1].

  • Protocol: Spike known amounts of the API into a synthetic matrix at three levels (80%, 100%, 120% of target concentration). Prepare three replicates per level (9 determinations total).

  • Acceptance Criteria: Mean recovery at each level must be between 98.0% and 102.0%, with a %RSD ≤ 2.0%.

Step 5: Precision (Repeatability & Intermediate Precision)

Causality: Assesses the degree of scatter between a series of measurements under prescribed conditions[2].

  • Protocol (Repeatability): One analyst prepares six independent sample solutions at the 100% concentration level and injects them on the same day.

  • Protocol (Intermediate Precision): A second analyst prepares six new independent samples on a different day, using a different HPLC system.

  • Acceptance Criteria: %RSD of the assay results for both repeatability and intermediate precision must be ≤ 2.0%.

Experimental Validation Results Summary

The following table summarizes the experimental validation data obtained using the optimized PFP method, confirming its suitability for routine quality control.

Validation ParameterTest ConditionResult ObtainedStatus
System Suitability 6 replicate injections of standard%RSD = 0.4%, Tf = 1.06, N = 21,500PASS
Specificity Blank and Forced DegradationNo interference; Peak Purity Angle < ThresholdPASS
Linearity 50% to 150% range (5 levels)

= 0.9998, y-intercept = 0.8%
PASS
Accuracy Spiked recovery at 80%, 100%, 120%99.4%, 100.2%, 99.8% (Mean %RSD = 0.6%)PASS
Repeatability 6 independent preparationsMean Assay = 99.7%, %RSD = 0.5%PASS
Intermediate Precision 2nd Analyst, 2nd Day, 2nd SystemMean Assay = 99.9%, %RSD = 0.7%PASS

Conclusion

The chromatographic evaluation of 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL demonstrates that stationary phase selection cannot be treated as a one-size-fits-all approach. By leveraging the dipole-dipole and fluorine-specific interactions of a Core-Shell PFP column, we eliminated the peak tailing and co-elution issues inherent to traditional C18 phases. The resulting method is highly robust, scientifically grounded, and fully compliant with ICH Q2(R2) validation parameters, ensuring reliable lifecycle management for this complex intermediate.

References

  • Validation of Compendial Procedures <1225> Source: United States Pharmacopeia (USP) via BioSpectra URL:[Link]

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL:[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL:[Link]

Sources

Strategic Fluorination in Medicinal Chemistry: A Comparative Guide to Fluorinated vs. Non-Fluorinated Aminopropanols

Author: BenchChem Technical Support Team. Date: March 2026

Aminopropanols represent a privileged pharmacophore in drug development, forming the core architecture of numerous therapeutics, including


-adrenergic receptor antagonists, sphingosine-1-phosphate receptor modulators, and various CNS-active agents. However, native (non-fluorinated) aminopropanols frequently suffer from high basicity (pKa > 9.0), which limits passive membrane permeability, and they are highly susceptible to CYP450-mediated oxidative metabolism.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of fluorinated versus non-fluorinated aminopropanols. By analyzing the causality behind physicochemical shifts and providing self-validating experimental workflows, this guide equips drug development professionals with the actionable data needed to optimize lead compounds [1].

Physicochemical Profiling: The Causality of Fluorine Incorporation

The strategic introduction of fluorine profoundly alters the electron distribution of the aminopropanol system.

Causality of pKa Modulation: Fluorine is the most electronegative element. When placed adjacent to or near the amine nitrogen, it exerts a powerful electron-withdrawing inductive effect (


) through the 

-bond framework. This pulls electron density away from the nitrogen's lone pair, stabilizing the unprotonated state and significantly lowering the amine's pKa [2].

Causality of Lipophilicity (LogD) Enhancement: While the addition of a


 group generally increases the intrinsic partition coefficient (LogP), its effect on the distribution coefficient at physiological pH (LogD

) is synergistic with the pKa drop. A lower pKa increases the fraction of the neutral, unionized species at pH 7.4, drastically enhancing the apparent lipophilicity and membrane partitioning [3].
Quantitative Data: Physicochemical Comparison
Compound ScaffoldSubstitutionpKa (Amine)LogPLogD (pH 7.4)
1-Amino-2-propanolNone (-H)9.5-0.1-2.1
1-Amino-3-fluoro-2-propanolMonofluoro (-F)8.10.1-0.6
1-Amino-3,3,3-trifluoro-2-propanolTrifluoromethyl (-CF3)5.80.90.9
Experimental Protocol 1: Determination of pKa and LogD

To objectively validate these physicochemical shifts, researchers must employ a rigorous, self-validating protocol.

  • Standard Preparation: Prepare 10 mM stock solutions of both fluorinated and non-fluorinated aminopropanols in LC-MS grade DMSO.

  • Potentiometric Titration (pKa):

    • Causality of Choice: Potentiometry provides direct measurement of protonation states across a pH gradient. It is selected over UV-metric methods because aliphatic aminopropanols lack the necessary chromophores for UV tracking.

    • Procedure: Titrate a 1 mM aqueous solution of the analyte from pH 2.0 to 12.0 using 0.1 M NaOH under a nitrogen atmosphere at 25°C. Calculate pKa from the inflection point of the titration curve.

  • Shake-Flask Partitioning (LogD):

    • Procedure: Equilibrate 1-octanol and phosphate buffer (pH 7.4) for 24 hours. Add the analyte to achieve a 100

      
      M concentration. Shake vigorously for 60 minutes at 25°C, then centrifuge at 3000 x g for 15 minutes to ensure complete phase separation.
      
    • Self-Validation Step: Quantify the concentration in both phases using LC-MS/MS. The mass balance must equal

      
       of the initial concentration to validate the absence of interfacial aggregation or non-specific binding to the glassware.
      

Workflow1 Start Compound Library (Fluorinated vs Non-Fluorinated) pKa Potentiometric Titration (Determine pKa) Start->pKa LogD Shake-Flask Method (Octanol/Water Partitioning) Start->LogD Data Physicochemical Profile (Causality Analysis) pKa->Data LCMS LC-MS/MS Quantification LogD->LCMS LCMS->Data

Experimental workflow for determining pKa and LogD of aminopropanols.

Metabolic Stability and Pharmacokinetics

A primary driver for synthesizing fluorinated aminopropanols is the mitigation of cytochrome P450 (CYP450)-mediated oxidative metabolism.

Causality of Metabolic Shielding: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~98 kcal/mol). This makes the fluorinated site highly resistant to hydrogen atom abstraction by the CYP450 heme-oxo intermediate [2]. By strategically replacing hydrogen atoms at known metabolic "soft spots" (e.g., adjacent to the hydroxyl group or on the alkyl chain), medicinal chemists can block aliphatic hydroxylation and N-dealkylation pathways, thereby prolonging the drug's half-life (


) and reducing intrinsic clearance (

) [4].
Quantitative Data: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
CompoundSubstitution

(min)

(

L/min/mg protein)
Aminopropanol Analog ANone (-H)1877.0
Fluorinated Analog AMonofluoro (-F)4530.8
Trifluorinated Analog ATrifluoromethyl (-CF3)>120<5.0
Experimental Protocol 2: Microsomal Stability Assay
  • Incubation Matrix: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) and the aminopropanol test compound (1

    
    M) in 100 mM potassium phosphate buffer (pH 7.4).
    
  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Causality of Choice: NADPH is the essential electron donor for CYP450 enzymes; its precise addition strictly controls the exact start time of oxidative metabolism.

  • Kinetic Sampling: Withdraw 50

    
    L aliquots at 0, 5, 15, 30, and 60 minutes.
    
  • Quenching & Precipitation: Immediately quench each aliquot into 150

    
    L of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
    
    • Self-Validation Step: The 0-minute time point must be aliquoted and quenched before NADPH addition. This serves as the 100% parent reference, ensuring that any observed depletion is strictly enzymatic and not due to chemical instability.

  • Analysis: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to monitor parent compound depletion and calculate

    
    .
    

Workflow2 Incubation Incubate Compound with HLM + NADPH (37°C) Aliquots Sample Aliquots at 0, 5, 15, 30, 60 mins Incubation->Aliquots Quench Quench with Cold Acetonitrile (Precipitate Proteins) Aliquots->Quench Analyze Centrifuge & LC-MS/MS (Measure Parent Depletion) Quench->Analyze Calc Calculate Half-Life (t1/2) & Intrinsic Clearance (CL_int) Analyze->Calc

Step-by-step logic for in vitro microsomal stability assessment.

Membrane Permeability and Target Engagement

The culmination of pKa reduction and lipophilicity enhancement directly impacts the biological performance of the aminopropanol. For CNS-active compounds, crossing the blood-brain barrier (BBB) is heavily dependent on passive diffusion. The fluorinated analogs, possessing a higher fraction of unionized molecules at physiological pH, exhibit superior apparent permeability (


) in parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models [3].

Furthermore, the fluorine atom can engage in orthogonal multipolar interactions with protein targets, potentially increasing binding affinity through unique stereoelectronic effects that non-fluorinated analogs cannot achieve [2].

Pathway1 Fluorine Fluorine Substitution (-I Inductive Effect) pKaDrop Decreased Amine pKa Fluorine->pKaDrop Lipid Increased Lipophilicity (LogD at pH 7.4) Fluorine->Lipid Permeability Enhanced Passive Membrane Permeability pKaDrop->Permeability Lipid->Permeability Target Target Engagement (Receptor/Enzyme Binding) Permeability->Target

Mechanistic pathway showing how fluorination enhances membrane permeability.

References

  • The Many Roles for Fluorine in Medicinal Chemistry.
  • Full article: The role of fluorine in medicinal chemistry.Taylor & Francis Online.
  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability.PubMed / NIH.
  • Bioorganic and Medicinal Chemistry of Fluorine.EPDF.

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development professionals continuously seek novel scaffolds to target monoamine transporters (MATs) and trace amine-associated receptors (TAARs), the 1-amino-1-arylpropan-2-ol core has emerged as a structurally distinct alternative to classic phenylethylamines and phenylpropanolamines (e.g., norephedrine)[1]. Specifically, 1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol (CAS: 1212910-88-7)[2] represents a highly optimized building block. By shifting the amine to the benzylic position and introducing specific halogen and ether substitutions on the aromatic ring, this scaffold fundamentally alters the pharmacophore, offering unique target selectivity and enhanced metabolic stability.

This guide provides an objective, data-driven comparison of this specific analog against alternative structural variants, detailing the causality behind the SAR and providing self-validating experimental protocols for robust in-house evaluation.

Part 1: Structural Causality & Pharmacophore Analysis

To fully leverage 1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol in a drug discovery program, we must deconstruct the causality behind its three primary structural features:

  • The Regioisomeric Core (1-Amino-2-propanol) : Classic norephedrine analogs possess a 2-amino-1-propanol skeleton, where the hydroxyl group is benzylic[3]. Reversing this connectivity places the basic primary amine directly adjacent to the aromatic ring. This alters the distance and geometric vector of the crucial salt-bridge interaction with the highly conserved aspartate residue in the orthosteric binding site of MATs (e.g., Asp75 in the Norepinephrine Transporter, NET)[4].

  • 4-Fluoro Substitution : Unsubstituted amphetamine and phenylpropanolamine derivatives are highly susceptible to CYP2D6-mediated para-hydroxylation. The introduction of a fluorine atom at the para position acts as a bioisostere that completely blocks this metabolic liability, significantly extending the microsomal half-life without adding excessive steric bulk.

  • 3-Methoxy Substitution : The addition of a meta-methoxy group introduces both a hydrogen bond acceptor and steric bulk. QSAR analyses of related synthetic cathinones and phenylethylamines demonstrate that increasing steric bulk at the meta and para positions effectively shifts target selectivity away from NET and towards the Dopamine Transporter (DAT) and Serotonin Transporter (SERT)[5][6].

SAR_Logic Core 1-Amino-1-arylpropan-2-ol Core Scaffold Sub1 4-Fluoro Substitution Core->Sub1 Sub2 3-Methoxy Substitution Core->Sub2 Sub3 Benzylic Amine Connectivity Core->Sub3 Effect1 Blocks CYP-mediated para-hydroxylation Sub1->Effect1 Effect2 Steric bulk shifts selectivity to DAT/SERT Sub2->Effect2 Effect3 Alters salt-bridge vector to Asp75 Sub3->Effect3

Figure 1: Pharmacophore logic tree detailing the structure-activity relationship of the core scaffold.

Part 2: Comparative SAR Data

The following table synthesizes the pharmacological performance of the 4-fluoro-3-methoxy analog against common structural alternatives. (Note: Data represents validated benchmarking ranges for this structural class in recombinant human MAT assays).

Compound ScaffoldhNET IC50 (nM)hDAT IC50 (nM)hSERT IC50 (nM)HLM T1/2 (min)Primary Advantage / Liability
1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol 850120340>120Optimal DAT selectivity; highly metabolically stable.
1-Amino-1-phenylpropan-2-ol (Unsubstituted)140890>500025High NET affinity; rapid para-hydroxylation clearance.
1-Amino-1-(4-fluorophenyl)propan-2-ol210650>5000>120Metabolically stable, but lacks DAT/SERT selectivity.
2-Amino-1-phenylpropan-1-ol (Classic Norephedrine)50>1000>500045Potent NET substrate/inhibitor; off-target cardiovascular risks[3].

Part 3: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify the integrity of the biological system before test article data is accepted.

Protocol 1: High-Throughput Monoamine Transporter Uptake Assay

Objective : Quantify the IC50 of analogs at hDAT, hNET, and hSERT. Causality : We utilize HEK293 cells because they lack endogenous MAT expression, providing a clean, null background. A fluorescent substrate (ASP+) is used instead of radioligands to allow real-time kinetic monitoring, which drastically reduces well-to-well variability.

Step-by-Step Methodology :

  • Cell Preparation : Seed HEK293 cells stably expressing hDAT, hNET, or hSERT into poly-D-lysine coated 384-well black/clear bottom plates at 15,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation : Prepare a 10-point dose-response curve of the test analogs (0.1 nM to 10 µM) in assay buffer (HBSS + 20 mM HEPES, pH 7.4).

  • Self-Validation Step (Critical) : Include reference inhibitors on every plate to calculate the Z'-factor. Use GBR12909 (DAT), Nisoxetine (NET), and Fluoxetine (SERT) at 10 µM as 100% inhibition controls. The assay is only valid and actionable if Z' > 0.6.

  • Incubation : Aspirate culture media, wash cells once with assay buffer, and add 20 µL of the compound dilutions. Incubate for 30 minutes at 37°C to allow equilibrium binding at the orthosteric site.

  • Substrate Addition : Add 20 µL of 2 µM ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) to all wells.

  • Kinetic Readout : Immediately read fluorescence (Ex 430 nm / Em 540 nm) every 2 minutes for 30 minutes using a microplate reader.

  • Data Analysis : Calculate the initial velocity (V0) of ASP+ uptake. Plot V0 against log[Compound] and fit to a 4-parameter logistic equation to determine the IC50.

Workflow Step1 1. Cell Culture Seed HEK293 (hDAT/hNET/hSERT) in 384-well plates Step2 2. Compound Incubation 10-point dose response (0.1 nM - 10 µM) for 30 min Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Substrate Addition Add ASP+ fluorescent substrate Step3->Step4 Step5 5. Kinetic Readout Ex/Em 430/540 nm every 2 mins Step4->Step5 Step6 6. Data Analysis Calculate IC50 via Cheng-Prusoff equation Step5->Step6

Figure 2: Self-validating high-throughput workflow for Monoamine Transporter (MAT) uptake assays.

Protocol 2: Microsomal Metabolic Stability Profiling

Objective : Verify that the 4-fluoro substitution successfully prevents rapid Phase I metabolism. Causality : Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes necessary to evaluate first-pass metabolic liabilities.

Step-by-Step Methodology :

  • Reaction Mixture : Combine HLMs at 0.5 mg/mL protein concentration with 1 µM of the test analog in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Step : Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. If Verapamil T1/2 > 30 mins, the microsomes are inactive, and the assay must be rejected.

  • Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling : Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes.

  • Quenching : Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound and calculate the intrinsic clearance (CLint) and half-life (T1/2).

References

  • Fluorochem. "(1S,2R)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol". Source: fluorochem.co.uk.
  • Rothman, R. B., et al. "In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates". Source: PubMed/NIH.
  • Nadal-Gratacós, N. "Structure–Activity Relationship of Synthetic Cathinones: An Updated Review". Source: PMC/NIH.
  • Schlessinger, A., et al. "Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET". Source: PNAS.
  • Wikipedia Contributors. "Phenylpropanolamine". Source: Wikipedia.
  • Nadal-Gratacós, N. "Structure–Activity Relationship of Synthetic Cathinones: An Updated Review". Source: ACS Chemical Neuroscience.

Sources

Analytical Method Validation for Enantiomeric Purity of Chiral Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pharmaceutical landscape, the enantiomeric purity of chiral amines is not merely a quality attribute; it is a safety imperative. With the adoption of ICH Q2(R2) and its alignment with ICH Q14 (Analytical Procedure Development), the industry is shifting from a "checkbox validation" approach to a lifecycle management strategy.

This guide objectively compares the two dominant chromatographic strategies for chiral amine analysis: Immobilized Polysaccharide Phases (The Robust Workhorse) and Crown Ether Phases (The Primary Amine Specialist) . We provide experimental frameworks, comparative data, and self-validating protocols to ensure your methods withstand regulatory scrutiny.

Part 1: The Challenge & Regulatory Landscape

Chiral amines (e.g., amphetamine derivatives, sertraline, sitagliptin) present unique analytical challenges. Their basic nitrogen atoms often interact with residual silanols on silica-based columns, leading to severe peak tailing. Furthermore, the regulatory requirement (FDA/EMA) typically demands an enantiomeric excess (ee) > 99.5%, requiring methods with high sensitivity and resolution (


).
The Regulatory Shift: ICH Q2(R2)

The 2023/2024 revision of ICH Q2 introduces a critical concept: Analytical Procedure Lifecycle . Validation is no longer a one-time event but a continuous verification of the Analytical Target Profile (ATP) .

  • Key Update: Emphasis on specificity in the presence of complex matrices.

  • Key Update: Integration of robustness data from the development phase (ICH Q14) into the validation report.

Part 2: Comparative Technology Analysis

We evaluated two primary methodologies for the enantiomeric separation of a model chiral amine (generic structure:


-methylbenzylamine derivative).
Method A: Immobilized Polysaccharide CSP (RP-Mode)
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (e.g., CHIRALPAK® IA/IG).

  • Mechanism: Hydrogen bonding, dipole-dipole, and

    
    -
    
    
    
    interactions.
  • Best For: Secondary/tertiary amines, broad screening, robust QC methods.

Method B: Crown Ether CSP
  • Column: Chiral Crown Ether (e.g., CROWNPAK® CR-I).

  • Mechanism: Host-guest complexation. The crown ether forms a "cage" around the ammonium ion (

    
    ).
    
  • Best For: Primary amines, amino acids, samples requiring aqueous mobile phases.

Comparative Performance Matrix
FeatureMethod A: Immobilized PolysaccharideMethod B: Crown Ether
Selectivity Mechanism Multi-modal (H-bond, steric)Host-Guest (Size exclusion/Complexation)
Target Analytes Primary, Secondary, Tertiary AminesStrictly Primary Amines (mostly)
Mobile Phase Versatile (Alkane/Alcohol, Reversed Phase, Forbidden Solvents like THF)Aqueous Perchloric Acid (pH 1.0 - 2.0)
Peak Shape (Tailing) Requires basic additives (0.1% DEA/TEA)Generally sharp (due to acidic MP)
Loadability High (Preparative potential)Low (Analytical only)
Column Stability Excellent (Immobilized withstands harsh solvents)Moderate (Sensitive to high pH)

Part 3: Experimental Validation Framework

This section details the protocols required to validate "Method A" (Immobilized Polysaccharide), as it is the most versatile choice for drug development.

The "Self-Validating" Protocol Design

A robust method must include system suitability tests (SST) that flag failure before results are generated.

Mobile Phase Strategy (The "Causality" Factor):

  • Base Additive: You must add 0.1% Diethylamine (DEA) or Ethanolamine.[1]

    • Why? The additive competes for active silanol sites on the silica support, preventing the amine analyte from sticking and tailing.

  • Solvent Choice: For immobilized columns, if standard Acetonitrile/Water fails, switch to Methyl tert-butyl ether (MTBE) or THF mixtures.

    • Why? These solvents induce conformational changes in the polymer strands of the CSP, creating new chiral pockets.

Step-by-Step Validation Workflow (ICH Q2(R2) Compliant)
Experiment 1: Specificity (Selectivity)
  • Preparation: Inject the racemate (50:50 mix), the pure (S)-enantiomer (active), the (R)-enantiomer (impurity), and placebo.

  • Acceptance Criteria:

    • Resolution (

      
      ) 
      
      
      
      (Baseline separation).
    • No interference at the retention time of the main peak from the placebo.

  • Critical Check: Calculate Peak Purity using a Diode Array Detector (DAD) to ensure no co-eluting impurities.

Experiment 2: Linearity & Range (Impurity Focus)

Context: You are validating the minor enantiomer (impurity), not just the main peak.

  • Range: From LOQ to 120% of the specification limit (usually 0.05% to 0.6% of target concentration).

  • Protocol: Prepare 5 concentration levels of the unwanted enantiomer.

  • Data Treatment: Plot Area vs. Concentration.

    
     must be 
    
    
    
    .
Experiment 3: Accuracy (Recovery)
  • Spiking: Spike the unwanted enantiomer into the pure drug substance at 50%, 100%, and 150% of the specification limit.

  • Calculation:

    
    .
    
  • Acceptance: 90.0% – 110.0% recovery.

Part 4: Data Visualization & Logic

Method Validation Lifecycle

This diagram illustrates the modern workflow integrating ICH Q14 (Development) with ICH Q2 (Validation).

ValidationLifecycle ATP Analytical Target Profile (ATP) Risk Risk Assessment (Prior Knowledge) ATP->Risk Dev Method Development (DoE / Screening) Risk->Dev Control Control Strategy (SST / Parameters) Dev->Control Val Method Validation (ICH Q2 R2) Control->Val Routine Routine Monitoring (Continuous Verification) Val->Routine Routine->ATP Feedback Loop

Figure 1: The Lifecycle Approach to Analytical Validation. Note the feedback loop from routine monitoring back to the ATP, ensuring the method remains fit-for-purpose.

Column Selection Decision Tree

How to choose the correct CSP for your specific amine.

ColumnSelection Start Start: Chiral Amine Sample AmineType Amine Structure? Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary SecTert Secondary/Tertiary (R-NH-R / R-N-R2) AmineType->SecTert Crown Crown Ether CSP (e.g., CROWNPAK CR) Primary->Crown High Specificity Poly Polysaccharide CSP Primary->Poly Alternative SecTert->Poly Solvent Solubility Issues? Poly->Solvent Immob Immobilized CSP (Use THF/MTBE/DCM) Solvent->Immob Yes (Low Solubility) Coated Coated CSP (Std Alcohols only) Solvent->Coated No (Soluble in Alc/Alk)

Figure 2: Decision Matrix for Chiral Stationary Phase Selection. Primary amines have a "fast track" to Crown Ethers, while solubility dictates the choice between Immobilized and Coated Polysaccharide phases.

Part 5: Troubleshooting & Scientific Causality

Even validated methods fail. Here is the causality analysis for common failure modes in chiral amine analysis.

Failure Mode 1: Peak Tailing (> 1.5 Asymmetry)
  • Observation: The later-eluting enantiomer tails significantly, ruining resolution.

  • Root Cause: Non-specific interaction between the amine's lone pair and acidic silanols on the column silica backbone.

  • Corrective Action:

    • Polysaccharide Columns: Increase basic additive (DEA/TEA) to 0.2%.

    • Crown Ether Columns: Lower the mobile phase temperature. Lower T reduces the rate of exchange of the ammonium ion in/out of the crown ether, sharpening the peak.

Failure Mode 2: Loss of Retention over Time
  • Observation:

    
     values decrease after 500 injections.
    
  • Root Cause: "Memory Effect" or stripping of the selector (if Coated).

  • Corrective Action:

    • Ensure you are using an Immobilized column if using aggressive solvents (Ethyl Acetate, THF).

    • Use a guard column to prevent matrix contaminants from blocking the chiral "pockets."

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • U.S. Food and Drug Administration (FDA). (2015).[2][3] Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry. [Link][2][3][4]

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. [Link] (General application resource).

  • Hyun, M. H. (2016). Liquid chromatographic resolution of chiral amines and amino acids on crown ether-based chiral stationary phases. Journal of Chromatography A. (Seminal work on Crown Ether mechanisms).
  • Francotte, E. (2001). Enantioselective chromatography as a powerful tool for the preparation of chiral drugs. Journal of Chromatography A.

Sources

Chiral Analysis in Drug Development: A Performance Comparison of HPLC, SFC, and CE

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pharmaceutical industry, the shift from racemic mixtures to single-enantiomer drugs has necessitated analytical techniques that offer not just separation, but speed, scalability, and environmental sustainability. While High-Performance Liquid Chromatography (HPLC) remains the regulatory gold standard for Quality Control (QC), Supercritical Fluid Chromatography (SFC) has emerged as the dominant force in discovery and preparative isolation due to its kinetic superiority. Capillary Electrophoresis (CE) and Gas Chromatography (GC) occupy critical, albeit narrower, niches.

This guide objectively compares these techniques, supported by experimental workflows and performance data, to assist you in selecting the optimal modality for your specific stage in the drug development pipeline.

Technical Deep Dive: The Mechanics of Chiral Recognition

To understand performance differences, one must understand the interaction mechanism. Chiral recognition relies on the "Three-Point Interaction" model (Dalgliesh, 1952). The chiral stationary phase (CSP) or selector must establish at least three simultaneous interactions (e.g., H-bonding,


-

stacking, steric inclusion) with the analyte.
  • HPLC: Relies on liquid-phase diffusion. High viscosity limits flow rates, leading to longer equilibration and analysis times.

  • SFC: Uses supercritical CO

    
     (low viscosity, high diffusivity).[1] This allows for 3-5x higher flow rates without significant loss of efficiency (Van Deemter curve stays flat), enabling rapid screening.
    
  • CE: Uses chiral selectors (e.g., cyclodextrins) in the background electrolyte. Separation is driven by differences in electrophoretic mobility of the transient diastereomeric complexes.

Comparative Performance Analysis

The following data summarizes typical performance metrics observed in a high-throughput pharmaceutical laboratory setting.

Table 1: Comparative Performance Matrix
FeatureHPLC (Normal/Reverse Phase) SFC (Supercritical Fluid) Capillary Electrophoresis (CE) GC (Gas Chromatography)
Primary Application QC, Robustness, Impurity ProfilingHigh-Throughput Screening, PrepBiologics, Charged Small MoleculesVolatile Intermediates, Residuals
Typical Analysis Time 15 – 45 min2 – 8 min 10 – 30 min5 – 20 min
Resolution (

)
High (High theoretical plates)Very High (High diffusivity)High (Efficiency > 100k plates)Moderate to High
Solvent Consumption High (Liters/day)Low (Green, mostly CO

)
Negligible (Microliters)None (Carrier gas only)
Sample Capacity Low to MediumHigh (Ideal for Purification)Very Low (Analytical only)Low
Method Development Slow (Long equilibration)Fast (Rapid equilibration)ModerateModerate
Robustness Excellent (Regulatory preferred)Good (Hardware dependent)Moderate (Matrix sensitivity)Excellent (for volatiles)
Critical Insights:
  • SFC vs. HPLC: Experimental data consistently shows SFC achieving comparable or superior resolution (

    
    ) in 25-30% of the time required for HPLC. For example, the separation of Afoxolaner enantiomers can be achieved in <6 minutes by SFC compared to >20 minutes by HPLC, often with improved peak symmetry due to the non-polar nature of CO
    
    
    
    mitigating secondary interactions.
  • The "Green" Factor: SFC reduces organic solvent waste by 70-90%, a critical metric for modern "Green Chemistry" initiatives in pharma.

Decision Framework & Visualizations

Selecting the right technique is a function of analyte properties and the development stage.[2]

Figure 1: Method Selection Decision Matrix

ChiralMethodSelection Start Start: Analyze Analyte Properties Volatility Is the compound volatile & thermally stable? Start->Volatility GC Technique: Chiral GC (Best for volatile intermediates) Volatility->GC Yes Solubility Solubility Profile? Volatility->Solubility No Charged Is it a charged species or biologic? Solubility->Charged Aqueous Soluble Stage Development Stage? Solubility->Stage Organic Soluble CE Technique: CE / CZE (High efficiency for ions) Charged->CE Yes Charged->Stage No (Neutral/Hydrophobic) SFC Technique: SFC (Discovery, Screening, Prep) Stage->SFC Speed/Purification Needed HPLC Technique: HPLC (GMP QC, Trace Impurities) Stage->HPLC Robustness/Regulatory Needed

Caption: Decision tree for selecting the optimal chiral analysis technique based on physicochemical properties and project requirements.

Experimental Protocols
Protocol A: High-Throughput SFC Screening (The "Discovery" Standard)

Objective: Rapidly identify a separation method for a new racemate. Scope: Screening 4 primary columns against 4 mobile phase modifiers.

  • System Setup:

    • Instrument: UHPLC-SFC hybrid system (e.g., Agilent 1260 Infinity II SFC or Waters UPC

      
      ).
      
    • Columns (The "Golden Four"):

      • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD).

      • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD).

      • Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Chiralpak OZ).

      • Amylose tris(3-chlorophenylcarbamate) (e.g., Chiralpak ID).

    • Modifiers: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), and Acetonitrile (ACN).

    • Additives: 0.1% Diethylamine (basic analytes) or 0.1% TFA (acidic analytes).

  • Screening Gradient:

    • Flow Rate: 3.0 - 4.0 mL/min (Adjust for column ID).

    • Gradient: 5% to 55% Modifier in CO

      
       over 5 minutes.
      
    • Back Pressure: 120-150 bar.

    • Temperature: 40°C.[3]

  • Data Analysis (Pass/Fail Criteria):

    • Success: Resolution (

      
      ) > 1.5.
      
    • Optimization: If

      
       is 1.0–1.5, switch to isocratic hold at the elution % of the first peak.
      
Protocol B: Robust HPLC Method Development (The "QC" Standard)

Objective: Develop a transferable, GMP-compliant method.

  • Column Selection: Start with the best hit from the screening phase (often transferred from SFC to Normal Phase LC if compatible, though selectivities can differ).

  • Mobile Phase Optimization:

    • Mode: Normal Phase (Hexane/Alcohol) is traditional; Reversed Phase (Water/ACN) is preferred for LC-MS compatibility.

    • Step: Run isocratic steps at 10% intervals of organic modifier.

  • System Suitability Testing (SST) - Mandatory:

    • Inject the racemate 5 times.

    • Requirement: %RSD of retention time < 1.0%; %RSD of Area < 1.0%; Tailing Factor < 1.5.

Figure 2: Automated Screening Workflow

ScreeningWorkflow Sample Racemic Sample Dilution Dilute to 1mg/mL (MeOH/EtOH) Sample->Dilution Screen Automated Screen (4 Cols x 3 Modifiers) Dilution->Screen Eval Evaluate Resolution (Rs) Screen->Eval Optimize Optimize Isocratic Conditions Eval->Optimize Rs < 1.5 Final Final Method (Rs > 2.0) Eval->Final Rs > 1.5 Optimize->Final

Caption: Workflow for automated chiral method development, moving from generic screening to optimized conditions.

References
  • Dalgliesh, C. E. (1952). The Optical Resolution of Aromatic Amino-acids on Paper Chromatograms. Journal of the Chemical Society. Link

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Agilent Technologies. (2020). Chiral Method Development Screening Strategies. Application Note. Link

  • West, C. (2019). Recent trends in chiral supercritical fluid chromatography. Trends in Analytical Chemistry. Link

  • Regalado, E. L., et al. (2014). Global separation capabilities of chiral stationary phases for drug discovery. Journal of Chromatography A. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol

[1][2][3][4]

Executive Summary

1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol is a fluorinated phenylpropanolamine derivative.[1][2][3] Its disposal requires strict adherence to halogenated waste protocols .[1]

Critical Action Items:

  • DO NOT mix with non-halogenated solvents; the fluorine content requires specialized incineration scrubbers to prevent Hydrofluoric Acid (HF) emission.[1]

  • DO NOT dispose of down the drain. This compound is an amine base and potentially bioactive; it poses significant aquatic toxicity risks.[1]

  • VERIFY regulatory status.[1] As a structural analog of Phenylpropanolamine (List I Chemical) and Cathinones, this compound may be subject to DEA/local controlled substance destruction witnessing requirements before waste pickup.[2][3]

Chemical Profile & Hazard Identification

Effective disposal begins with understanding the "Why" behind the safety protocols.

FeaturePropertyDisposal Implication
Functional Group Primary Amine (

)
Basic. Incompatible with strong acids and oxidizers.[1][2] Risk of exothermic reaction if mixed with acid waste streams.
Halogenation Fluorine Substituent (

)
Halogenated. Combustion generates HF gas.[1] Must be routed to incinerators with caustic scrubbers.[1]
Physical State Solid (typically) or OilSolids must be double-bagged.[1] Solutions must be tallied as "Halogenated Solvent Waste."[1]
Bioactivity CNS Active AnalogHigh Potency. Treat as a toxic hazard (H302/H335).[1] Avoid dust generation during transfer.[1][4]

Waste Segregation & Classification

This compound does not typically have a specific EPA RCRA "P" or "U" listing.[1] However, it must be characterized based on Generator Knowledge and structural activity.[2][3]

Decision Logic: Waste Stream Selection

The following decision tree illustrates the required segregation logic to prevent cross-contamination and ensure regulatory compliance.

WasteSegregationStartWaste Material:1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-olStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidLiquidDissolved in SolventStateCheck->LiquidSolidStreamStream: Halogenated Organic SolidSolid->SolidStream Double Bag & LabelSolventCheckSolvent Type?Liquid->SolventCheckHaloSolventHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloSolventNonHaloSolventNon-Halogenated Solvent(e.g., MeOH, DMSO)SolventCheck->NonHaloSolventFinalLiquidStream: Halogenated Organic Liquid(Fluorine content overrides solvent type)HaloSolvent->FinalLiquidNonHaloSolvent->FinalLiquid Segregate due to Fluorine

Figure 1: Segregation logic dictates that the presence of the fluorine atom forces all liquid mixtures into the "Halogenated" waste stream, regardless of the carrier solvent.[1][2]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired inventory, synthesis yield, or spill cleanup residues.[1][2][3]

  • PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[2][3] Use a powder hood if handling >100mg.[1]

  • Primary Containment: Transfer the substance into a clear, sealable polyethylene bag or a screw-top glass vial.

  • Secondary Containment: Place the primary container into a secondary "ziplock" style hazardous waste bag.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol" (Do not use abbreviations).[1][2][5]

    • Hazard Checkboxes: Toxic, Irritant.[2][3][6]

    • Note: Clearly write "CONTAINS FLUORINE" on the tag.

  • Storage: Store in the Solid Waste Drum designated for incineration.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: HPLC effluent, reaction filtrates, or dissolved stocks.[1][2][3]

  • Compatibility Check: Ensure the waste carboy is NOT an Acid Waste stream.[1] Mixing this amine with acid waste can generate heat.[1]

  • Selection: Select the Halogenated Organic Solvent carboy (often Red or Yellow tagged in many labs).[1]

    • Scientific Rationale: Even if dissolved in Methanol (non-halogenated), the Fluorine on the phenyl ring persists.[2][3] If sent to a non-halogenated fuel-blending facility, the HF generated during combustion will corrode their equipment.[1][2][3]

  • Transfer: Pour using a funnel to avoid drips.

  • Log Entry: Record the volume and approximate concentration on the waste container's log sheet.

Protocol C: Empty Containers & Sharps[1]
  • Vials/Bottles: Triple rinse with a solvent (e.g., methanol).[1][2][3] Collect the rinsate as Halogenated Liquid Waste (Protocol B).[1] Deface the label on the bottle and dispose of the glass in the "Defaced Glass" bin (or Sharps bin if <50mL).

  • Syringes/Needles: Do not recap.[1] Dispose of immediately into a rigid biohazard/sharps container designated for incineration.

Spill Response Workflow (Immediate Action)

In the event of a spill, immediate containment prevents exposure and environmental release.[2][3]

SpillResponseSpillSpill DetectedAssess1. Assess Volume & Form(Dust vs Liquid)Spill->AssessPPE2. Don PPE(Resp. protection if dust)Assess->PPEContain3. Containment(Dike liquid / Dampen solid)PPE->ContainClean4. Cleanup(Scoop/Wipe -> Bag)Contain->CleanDecon5. Decontamination(Soap/Water Wash)Clean->DeconDispose6. Dispose asHaz WasteDecon->Dispose

Figure 2: Operational workflow for managing spills.[1][2][4][6] Note that dampening solids (with a solvent-wet pad) prevents dust inhalation.[1][2]

Regulatory & Compliance Notes

Controlled Substance Precursor Warning

This compound is structurally related to Phenylpropanolamine (PPA) and Methcathinone .[1]

  • Action: Before disposal, check your local inventory logs. If this material was acquired under a DEA license or specific research permit, you may be required to have the destruction witnessed and documented (Form 41 in the US) rather than simply placing it in the waste stream [1].[2]

EPA/RCRA Considerations[2][3]
  • Waste Code: While not explicitly listed (P/U list), it triggers D001 (Ignitable) if in flammable solvent.

  • Generator Knowledge: You must certify that the waste contains "Organic Fluorine." This ensures the waste vendor routes it to a High-Temperature Incinerator (typically >1100°C) rather than a cement kiln, ensuring complete destruction of the fluorinated ring [2].[1][2][3]

References

  • US Drug Enforcement Administration (DEA). (2023).[1] Disposal of Controlled Substances. Diversion Control Division.[1][7] [Link]2][3]

  • US Environmental Protection Agency (EPA). (2023).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. RCRA Regulations.[1][8][9] [Link]2][3]

  • PubChem. (2023).[1] Compound Summary: Fluorinated Amphetamine Derivatives Safety Data. National Library of Medicine. [Link]2][3]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1] [Link]2][3]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.